4-Aminophenylsulfur Pentafluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZUHNSMNNSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381310 | |
| Record name | 4-Aminophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-24-0 | |
| Record name | 4-Aminophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminophenyl)sulfur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenylsulfur pentafluoride, also known as 4-(pentafluorosulfonyl)aniline, is an organofluorine compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the pentafluorosulfonyl (SF₅) group, a bioisostere of the trifluoromethyl (CF₃) group, imparts unique electronic and physicochemical properties to the parent aniline molecule. This guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₅NS | Chem-Impex[1] |
| Molecular Weight | 219.18 g/mol | Chem-Impex[1] |
| Melting Point | 67.5-68 °C | Sigma-Aldrich[2] |
| Boiling Point | Not available (for 3-isomer: 87 °C at 3.2 mmHg) | N/A |
| Appearance | Solid | ChemScene |
| Solubility | Soluble in methanol | Santa Cruz Biotechnology |
| pKa | Not available (predicted for 3-isomer: 2.86 ± 0.10) | N/A |
| LogP (predicted) | 3.9262 | ChemScene[3] |
| CAS Number | 2993-24-0 | Chem-Impex[1] |
Synthesis and Characterization
The synthesis of this compound has been described in the literature, providing a pathway for its preparation in a laboratory setting.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below, based on the work of Nava, Jesih, and Goreshnik (2008).
Step 1: Synthesis of 4-Nitrophenylsulfur Pentafluoride
-
Reactants: Bis-(4-nitrophenyl)-disulfide, Silver(II) fluoride (AgF₂)
-
Solvent: 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113)
-
Procedure:
-
A suspension of bis-(4-nitrophenyl)-disulfide and a molar excess of AgF₂ in Freon 113 is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove solid byproducts.
-
The filtrate is concentrated under reduced pressure to yield crude 4-nitrophenylsulfur pentafluoride.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Reactant: 4-Nitrophenylsulfur pentafluoride
-
Reducing Agent: Hydrogen gas (H₂)
-
Catalyst: Platinum(IV) oxide (PtO₂)
-
Solvent: Ethanol
-
Procedure:
-
4-Nitrophenylsulfur pentafluoride is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of PtO₂ is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization.
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the protons ortho and meta to the amino group. The amino protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon attached to the SF₅ group will be significantly influenced by the strong electron-withdrawing nature of the substituent.
-
¹⁹F NMR: The fluorine NMR is a key technique for characterizing this compound. The spectrum is expected to show a characteristic A₄B pattern for the SF₅ group, with one signal for the four equatorial fluorine atoms and another for the single axial fluorine atom. The equatorial fluorines will appear as a doublet coupled to the axial fluorine, and the axial fluorine will appear as a quintet coupled to the four equatorial fluorines.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. Strong S-F stretching bands are also expected.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (219.18 g/mol ). Fragmentation patterns would likely involve the loss of fluorine atoms and cleavage of the aniline ring.
Reactivity and Stability
The pentafluorosulfonyl group is known for its high thermal and chemical stability. This stability is attributed to the strong sulfur-fluorine bonds. The SF₅ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The amino group, being an activating group, will direct electrophilic attack to the ortho positions. The reactivity of the amino group itself (e.g., in acylation or diazotization reactions) is also influenced by the electronic effects of the SF₅ substituent.
Logical Relationships and Workflows
The synthesis of this compound can be visualized as a two-step process, as illustrated in the following diagram.
Caption: Synthetic workflow for this compound.
The characterization of the final product involves a series of analytical techniques to confirm its identity and purity.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a valuable building block in modern chemistry, offering a unique combination of properties due to the presence of the pentafluorosulfonyl group. This guide has summarized its core physicochemical characteristics, provided a detailed synthetic protocol, and outlined the expected analytical characterization. While specific experimental spectroscopic data remains elusive in publicly accessible literature, the information provided herein serves as a robust foundation for researchers and professionals working with this intriguing molecule. Further research to fully elucidate its spectroscopic properties and explore its potential in various applications is warranted.
References
- 1. (PDF) Acta Crystallographica Section E: Structure Reports [research.amanote.com]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. massbank.eu [massbank.eu]
- 4. Acta Crystallographica Section E-structure Reports Online (International Union of Crystallography) | 38503 Publications | 74132 Citations | Top authors | Related journals [scispace.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(pentafluoro-λ6-sulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 4-(pentafluoro-λ6-sulfanyl)aniline, a valuable building block in medicinal chemistry and materials science. The introduction of the pentafluorosulfanyl (SF₅) group can significantly alter the physicochemical properties of organic molecules, offering unique opportunities for the design of novel pharmaceuticals and functional materials.
Physicochemical Properties
4-(pentafluoro-λ6-sulfanyl)aniline, also known as 4-aminophenylsulfur pentafluoride, is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₅NS | [1] |
| Molecular Weight | 219.18 g/mol | [2] |
| Melting Point | 64 °C | [1] |
| Appearance | White to light yellow crystalline powder | |
| CAS Number | 2993-24-0 | [1] |
Synthesis of 4-(pentafluoro-λ6-sulfanyl)aniline
A multi-step synthesis starting from bis-(4-nitrophenyl)-disulfide has been reported.[3] The overall synthetic pathway involves three main stages: fluorination of the disulfide, purification of the nitro intermediate, and subsequent reduction to the target aniline derivative.
Figure 1: Synthetic workflow for 4-(pentafluoro-λ6-sulfanyl)aniline.
Experimental Protocol
Step 1: Synthesis of 4-nitrophenylsulfur-pentafluoride [3]
-
Materials:
-
bis-(4-nitrophenyl)-disulfide
-
Silver (II) fluoride (AgF₂)
-
Trichlorofluoromethane (CFC₁₁₃)
-
-
Procedure:
-
In a suitable reaction vessel, a suspension of bis-(4-nitrophenyl)-disulfide in trichlorofluoromethane is prepared.
-
Silver (II) fluoride is added portion-wise to the suspension under an inert atmosphere.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitoring by TLC or GC).
-
Upon completion, the reaction mixture is filtered to remove solid byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-nitrophenylsulfur-pentafluoride.
-
Step 2: Purification of 4-nitrophenylsulfur-pentafluoride [3]
-
Method: Preparative High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
The crude product from Step 1 is dissolved in a suitable solvent.
-
The solution is purified by preparative HPLC to yield 95% pure 4-nitrophenylsulfur-pentafluoride.
-
Step 3: Synthesis of 4-(pentafluoro-λ6-sulfanyl)aniline [3]
-
Materials:
-
95% pure 4-nitrophenylsulfur-pentafluoride
-
Ethanol (acidified with HCl)
-
Platinum (IV) oxide (PtO₂) catalyst
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Pentane
-
-
Procedure:
-
4-nitrophenylsulfur-pentafluoride is dissolved in acidic ethanol.
-
A catalytic amount of PtO₂ is added to the solution.
-
The mixture is subjected to hydrogenation with hydrogen gas until the nitro group is fully reduced.
-
The catalyst is removed by filtration.
-
The resulting solution containing 4-(pentafluoro-λ6-sulfanyl)aniline hydrochloride is neutralized by the addition of a sodium bicarbonate water solution.
-
The free base, 4-(pentafluoro-λ6-sulfanyl)aniline, is extracted with diethyl ether.
-
The combined organic extracts are dried and concentrated.
-
The final product is recrystallized from pentane.
-
Characterization of 4-(pentafluoro-λ6-sulfanyl)aniline
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. The aromatic protons are expected to show a characteristic splitting pattern (e.g., two doublets for the A₂B₂ system). |
| ¹³C NMR | Signals for the aromatic carbons. The carbon attached to the SF₅ group will show a characteristic chemical shift. |
| ¹⁹F NMR | A characteristic A₄B pattern for the SF₅ group, consisting of a quintet for the axial fluorine and a doublet for the four equatorial fluorines.[4] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (219.18 m/z).[2] |
| Elemental Analysis | Calculated percentages for C, H, F, N, and S should match the experimental values. |
Crystallographic Data
The crystal structure of 4-(pentafluoro-λ6-sulfanyl)aniline has been reported.[3][5] The key structural features are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | P2₁2₁2₁ | [3] |
| S-C bond length | 1.786(3) Å | [3] |
| S-F (equatorial) bond lengths | 1.577(2) - 1.586(2) Å | [3] |
| S-F (axial) bond length | 1.600(2) Å | [3] |
The environment around the sulfur atom is approximately octahedral, with the axial S-F bond being slightly elongated compared to the equatorial S-F bonds.[5]
Logical Relationships in Characterization
The characterization process follows a logical workflow to confirm the structure and purity of the synthesized molecule.
Figure 2: Logical workflow for the characterization of 4-(pentafluoro-λ6-sulfanyl)aniline.
Safety Information
4-(pentafluoro-λ6-sulfanyl)aniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.[1] It is classified as a toxic solid.[1] Personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn.
Conclusion
This guide provides a comprehensive overview of the synthesis and characterization of 4-(pentafluoro-λ6-sulfanyl)aniline. The detailed experimental protocol and characterization framework will be valuable for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in utilizing this unique fluorinated building block. Further research to develop more efficient and scalable synthetic routes and to fully elucidate the biological and material properties of its derivatives is warranted.
References
- 1. 4-(pentafluoro-λ<sup>6</sup>-sulfanyl)aniline|2993-24-0 - MOLBASE Encyclopedia [m.molbase.com]
- 2. Pentafluorosulfanyl aniline | C6H6F5NS | CID 88249102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-phenyl-sulfur penta-fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pentafluorosulfanyl Group: An In-depth Technical Guide to its Electronic Properties and Applications
Executive Summary: The pentafluorosulfanyl (SF5) group is rapidly emerging as a substituent of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Often dubbed a "super-trifluoromethyl group," it possesses a unique combination of electronic and physicochemical properties, including extreme stability, high electronegativity, and notable lipophilicity. These characteristics make it a powerful tool for modulating the properties of organic molecules to enhance their performance in biological and material contexts. This technical guide provides a comprehensive overview of the core electronic properties of the SF5 group, details the experimental and computational methodologies used for its characterization, and explores its impact on drug development and molecular design.
Introduction to the Pentafluorosulfanyl Group
The pentafluorosulfanyl (SF5) group, consisting of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, is gaining prominence as a key functional group.[1] Its structure imparts exceptional thermal and chemical stability, a consequence of the strong S-F bonds.[1][2] Despite early synthetic challenges, advancements in chemical methods are making SF5-containing building blocks more accessible, fueling a surge in research.[3][4] In medicinal chemistry, the SF5 group is particularly valued for its ability to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates, often leading to improved efficacy and metabolic stability.[1][2]
Core Electronic and Physicochemical Properties
The utility of the SF5 group stems from a unique confluence of potent electronic effects and distinct physical properties. These characteristics often surpass those of the well-established trifluoromethyl (CF3) group, providing chemists and drug designers with a powerful alternative for molecular engineering.
Electronegativity and Inductive Effects
With a Pauling electronegativity (χ) value of 3.65, the SF5 group is one of the most electronegative functional groups in organic chemistry, significantly exceeding that of the CF3 group (χ = 3.36).[5][6] This high electronegativity results in a powerful electron-withdrawing inductive effect, which can profoundly alter the electronic distribution and reactivity of the molecule to which it is attached.[2]
Hammett and Taft Parameters
The electron-withdrawing nature of the SF5 group is quantitatively described by its Hammett and Taft parameters. These parameters are crucial for predicting how the group will influence reaction rates and equilibria in aromatic and aliphatic systems, respectively. The SF5 group exhibits large positive Hammett constants (σ) for both the meta and para positions, indicating a strong electron-withdrawing capability through both inductive (field) and resonance effects.[7][8] The inductive component (σI = 0.55) is notably stronger than that of the CF3 group (σI = 0.39).[6]
Dipole Moment
The significant difference in electronegativity between sulfur and fluorine atoms leads to a substantial molecular dipole moment. For instance, the calculated dipole moment of pentafluorosulfanylmethane is 2.78 D, which is considerably larger than that of 1,1,1-trifluoroethane (2.06 D).[5] This strong dipole can influence intermolecular interactions and the stereochemical outcomes of chemical reactions.[5]
Physicochemical Properties: Lipophilicity
A remarkable and somewhat paradoxical property of the SF5 group is its ability to increase the lipophilicity of a molecule despite its high polarity.[1][2] This is quantified by the Hansch lipophilicity parameter (π), which is a measure of a substituent's contribution to a molecule's partitioning between octanol and water. The SF5 group has a higher π value than the CF3 and OCF3 groups, suggesting it can enhance a molecule's ability to permeate biological membranes.[7][8][9] This is further evidenced by the higher measured Log P values of SF5-containing compounds compared to their CF3 analogues.[7][9]
Data Summary: Electronic and Physicochemical Parameters
The following tables summarize the key quantitative parameters of the pentafluorosulfanyl group, providing a comparative perspective with other common fluorine-containing substituents.
Table 1: Electronic and Electronegativity Parameters
| Parameter | Symbol | SF5 Group | CF3 Group | Reference(s) |
| Hammett Constant (para) | σp | 0.68 | 0.54 | [5][6][7][8] |
| Hammett Constant (meta) | σm | 0.61 | 0.43 | [7][8] |
| Taft Inductive Constant | σI | 0.55 | 0.39 | [6] |
| Pauling Electronegativity | χ | 3.65 | 3.36 | [5][6] |
Table 2: Physicochemical and Steric Parameters
| Parameter | Symbol | SF5 Group | CF3 Group | tert-Butyl Group | Reference(s) |
| Hansch Lipophilicity | π | 1.23 | 0.88 | - | [7][8][9] |
| Molecular Volume | - | 55.4 ų | 34.6 ų | 76.9 ų | [7] |
Experimental and Computational Methodologies
The characterization of the electronic properties of the SF5 group relies on a combination of advanced spectroscopic, diffraction, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a primary tool for the characterization of SF5-containing molecules. The technique is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the SF5-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is adjusted to ensure sufficient signal-to-noise within a reasonable acquisition time.
-
Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Data Acquisition: Acquire a standard 1D ¹⁹F spectrum. A typical ¹⁹F NMR spectrum of an aromatic SF5 group shows a characteristic AX₄ spin system, appearing as a quintet for the axial fluorine (Fₐ) and a doublet for the four equatorial fluorines (Fₑ).[10][11] The coupling constant (J Fₐ-Fₑ) is typically around 150 Hz.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).
-
Advanced Experiments: For complex molecules, 2D correlation experiments such as ¹H-¹⁹F HETCOR can be employed to establish through-bond connectivities.[10]
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[12]
Methodology: Gas-Phase Electron Diffraction
-
Sample Introduction: The volatile SF5-containing compound is introduced into a high-vacuum diffraction chamber (typically 10⁻⁷ mbar) through a fine nozzle, creating a gaseous molecular beam.[12]
-
Electron Beam Interaction: A high-energy, monochromatic electron beam (typically 40-60 keV) is directed perpendicular to the molecular beam.[12][13]
-
Diffraction and Detection: The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings. This pattern is captured on a detector, such as a photographic plate or a modern CCD-based system.[12][13]
-
Data Analysis: The radial distribution of scattered electron intensity is measured. This data is then computationally fitted to a theoretical model of the molecule's geometry. By iteratively refining the model's bond lengths, bond angles, and dihedral angles, an accurate three-dimensional structure is determined.[12]
Single-Crystal X-ray Diffraction
This technique provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the SF5-compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A suitable crystal (ideally >0.1 mm in all dimensions) is selected.[14]
-
Crystal Mounting: The crystal is mounted on a goniometer head, often at cryogenic temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.[15]
-
Data Collection: The mounted crystal is placed in a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.[14][15]
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods (structure solution). These initial positions are then refined against the experimental data to yield a final, highly accurate molecular structure.[14]
Computational Chemistry: Density Functional Theory (DFT)
DFT calculations are an indispensable tool for predicting and rationalizing the electronic properties of molecules containing the SF5 group.
Methodology: DFT Calculations
-
Input File Preparation: A molecular geometry input file is created, specifying the atomic coordinates of the SF5-containing molecule. The desired level of theory (exchange-correlation functional, e.g., B3LYP) and basis set (e.g., 6-31G(d)) are defined.[2]
-
Geometry Optimization: A calculation is performed to find the lowest energy (most stable) conformation of the molecule.
-
Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. These include:
-
Mulliken or Natural Bond Orbital (NBO) charges: To quantify the charge distribution and polarity.[2]
-
Molecular Orbitals (HOMO/LUMO): To understand electronic transitions and reactivity.
-
NMR Chemical Shifts: To predict and help assign experimental spectra.
-
Vibrational Frequencies: To predict infrared spectra and confirm the optimized structure is a true energy minimum.
-
-
Analysis: The output files are analyzed to extract the desired electronic properties, which can then be compared with experimental data.[2]
Applications and Implications in Molecular Design
The distinct electronic signature of the SF5 group provides significant advantages in the design of bioactive molecules and advanced materials.
Bioisosteric Replacement
The SF5 group is often considered a bioisostere for other common functional groups like the trifluoromethyl (-CF3), tert-butyl (-tBu), and nitro (-NO2) groups. Its steric bulk is intermediate between -CF3 and -tBu, while its electronic effect is significantly more withdrawing than all three. This allows for the fine-tuning of a molecule's size, shape, and electronic properties to optimize interactions with biological targets.[1]
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. medium.com [medium.com]
- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. SF5-containing building blocks - Enamine [enamine.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. creative-biostructure.com [creative-biostructure.com]
An In-depth Technical Guide to the Structure and Bonding of 4-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenylsulfur pentafluoride, also known as 4-(pentafluoro-λ⁶-sulfanyl)aniline, is a unique chemical entity that has garnered significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The incorporation of the pentafluorosulfanyl (SF₅) group, a bioisostere of the tert-butyl group, imparts a range of desirable properties to aromatic systems. These include enhanced metabolic stability, increased lipophilicity, and strong electron-withdrawing characteristics, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the structure, bonding, and key experimental data related to this compound, serving as a valuable resource for researchers and professionals working with this versatile building block.
Molecular Structure and Bonding
The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing a pseudo-octahedral geometry around the sulfur atom. The sulfur atom is bonded to one carbon atom of the phenyl ring and five fluorine atoms. The SF₅ group is a potent electron-withdrawing group, which influences the electronic properties of the entire molecule.
Crystallographic Data
The following table summarizes the key bond lengths and angles for this compound, as determined by X-ray crystallography.
| Parameter | Value |
| Bond Lengths (Å) | |
| S1–C1 | 1.786(3) |
| S1–F1 (axial) | 1.600(2) |
| S1–F2 (equatorial) | 1.586(2) |
| S1–F3 (equatorial) | 1.577(2) |
| S1–F4 (equatorial) | 1.577(2) |
| S1–F5 (equatorial) | 1.586(2) |
| C4–N1 | 1.393(4) |
| Bond Angles (°) | |
| C1–S1–F1 (axial) | 93.1(1) |
| C1–S1–F (equatorial) | 90.0 (avg) |
| F(axial)–S1–F(eq) | 86.9 (avg) |
| F(eq)–S1–F(eq) | 89.9 (avg), 173.8 (avg) |
Data obtained from the single-crystal X-ray diffraction study by Nava, Jesih, and Goreshnik.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, starting from bis-(4-nitrophenyl)-disulfide. The following protocol is based on the original work by Sheppard and subsequent modifications.
Step 1: Fluorination of Bis-(4-nitrophenyl)-disulfide
-
Reagents: Bis-(4-nitrophenyl)-disulfide, Silver (II) fluoride (AgF₂), inert solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane).
-
Procedure: A suspension of bis-(4-nitrophenyl)-disulfide in the inert solvent is treated with an excess of silver (II) fluoride. The reaction is typically stirred at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is filtered to remove the silver salts, and the solvent is removed under reduced pressure to yield crude 4-nitrophenylsulfur pentafluoride.
Step 2: Reduction of 4-Nitrophenylsulfur Pentafluoride
-
Reagents: 4-Nitrophenylsulfur pentafluoride, Reducing agent (e.g., H₂ gas with a catalyst like PtO₂, or a metal/acid system like Sn/HCl), solvent (e.g., ethanol).
-
Procedure: The crude 4-nitrophenylsulfur pentafluoride is dissolved in a suitable solvent and subjected to reduction. If using catalytic hydrogenation, the solution is placed in a hydrogenation apparatus with the catalyst and pressurized with hydrogen gas. The reaction is monitored until the uptake of hydrogen ceases. Alternatively, chemical reduction can be performed by adding a metal and acid to the solution. After the reduction is complete, the catalyst is filtered off (if used), and the solvent is removed.
Step 3: Purification of this compound
-
Procedure: The crude product is purified by recrystallization from a suitable solvent system, such as diethyl ether/pentane, to yield pure this compound as a crystalline solid.
An In-depth Technical Guide to the Solubility and Stability of 4-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminophenylsulfur pentafluoride, a compound featuring the exceptionally robust pentafluorosulfanyl (SF₅) group, is a building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties and high stability make it an attractive moiety for the development of novel pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, including detailed experimental protocols for in-house assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2993-24-0 | [1] |
| Molecular Formula | C₆H₆F₅NS | [1] |
| Molecular Weight | 219.17 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Melting Point | 63 - 68 °C | [1] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas | [2][3] |
Solubility Profile
Known Solubility Data
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [2][3][4] |
| Water | Data not available | - |
| DMSO | Data not available | - |
| DMF | Data not available | - |
| Acetonitrile | Data not available | - |
| Ethyl Acetate | Data not available | - |
| Dichloromethane | Data not available | - |
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, the following general protocol can be used to determine the solubility of this compound in various solvents. This protocol is based on standard methods for determining the solubility of organic compounds.[6][7][8]
Objective: To determine the approximate solubility of this compound in a selection of laboratory solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Initial Qualitative Assessment:
-
Add approximately 25 mg of this compound to a test tube.
-
Add 0.75 mL of the selected solvent in small portions, vortexing after each addition.
-
Visually observe if the solid dissolves completely. Record as "soluble" or "insoluble" at this concentration (~33 mg/mL).
-
-
Quantitative Determination (for soluble compounds):
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter the supernatant to remove any undissolved solid.
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.
-
Analyze the concentration of the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or g/L.
-
Workflow for Solubility Determination
Caption: A general workflow for the experimental determination of solubility.
Stability Profile
The pentafluorosulfanyl (SF₅) group is renowned for its exceptional stability, often being referred to as a "super-trifluoromethyl" group.[8][9] This high stability is a key feature of this compound.
Key Stability Characteristics
-
Thermal Stability: Arylsulfur pentafluorides exhibit high thermal stability.[5][9] However, supplier data indicates that this compound is heat sensitive and should be stored at refrigerated temperatures.[2][3]
-
Chemical Stability: The SF₅ group is remarkably resistant to chemical degradation.[7][10] It is stable under strongly oxidizing and reducing conditions, as well as in the presence of strong acids and bases.[5]
-
Metabolic Stability: The robustness of the S-F bonds in the SF₅ group contributes to high metabolic stability, making it an attractive moiety for drug design to prevent metabolic degradation.[10][11]
-
Hydrolytic Stability: The SF₅ group possesses high hydrolytic stability, which is comparable to or exceeds that of the trifluoromethyl (CF₃) group.[5]
-
Photodegradation: Despite its general stability, the pentafluorosulfanyl group has been shown to be susceptible to photodegradation under certain environmentally relevant conditions.[12]
-
Air Sensitivity: The compound is noted to be air sensitive, necessitating storage under an inert atmosphere.[2][3]
Logical Diagram: Comparative Stability of SF₅ vs. CF₃ Groups
Caption: Comparison of key physicochemical properties of the SF₅ and CF₃ groups.
Experimental Protocol for Chemical Stability Assessment
The following is a generalized protocol for assessing the chemical stability of this compound under various stress conditions, based on standard pharmaceutical industry practices.[1][13][14]
Objective: To evaluate the stability of this compound under conditions of hydrolysis, oxidation, and photolysis.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 12)
-
Hydrogen peroxide solution (3%)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Temperature-controlled incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Hydrolysis:
-
Dilute the stock solution in acidic (e.g., 0.1 N HCl), neutral (e.g., water or PBS), and basic (e.g., 0.1 N NaOH) media to a final concentration of approximately 0.1 mg/mL.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute with mobile phase for analysis.
-
-
Oxidation:
-
Dilute the stock solution in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for a defined period, monitoring for degradation.
-
-
Photostability:
-
Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the samples after exposure.
-
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Determine the percentage of the parent compound remaining and identify any major degradation products.
-
Workflow for Chemical Stability Assessment
Caption: A general workflow for assessing the chemical stability of a compound.
Conclusion
This compound is a compound of considerable interest due to the exceptional stability conferred by the pentafluorosulfanyl group. While quantitative solubility data is sparse, its reported solubility in methanol and the inherent lipophilicity of the SF₅ moiety suggest it will be soluble in a range of organic solvents. The provided experimental protocols offer a framework for researchers to determine these properties in their own laboratories. The high thermal, chemical, and metabolic stability of the SF₅ group makes this compound a valuable building block for the creation of robust molecules in the fields of drug discovery and materials science. However, its sensitivity to heat and air necessitates careful handling and storage.
References
- 1. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cas 24900-69-4,4-[(4-FLUOROPHENYL)SULFANYL]ANILINE | lookchem [lookchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iipseries.org [iipseries.org]
- 11. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. sites.unimi.it [sites.unimi.it]
The Advent of a "Super" Functional Group: A Technical Guide to the Discovery and History of Aryl SF5 Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group, often dubbed a "super-trifluoromethyl" group, has emerged as a compelling substituent in modern chemistry, offering a unique combination of properties highly sought after in pharmaceutical and agrochemical research.[1][2] Its strong electron-withdrawing nature surpasses that of the trifluoromethyl (CF3) group, and it imparts exceptional chemical and thermal stability, along with high lipophilicity.[1][2] Despite its discovery in the mid-20th century, the widespread application of aryl SF5 compounds was historically hindered by challenging and low-yielding synthetic methods. This guide provides an in-depth exploration of the pivotal discoveries and the evolution of synthetic strategies that have brought this remarkable functional group to the forefront of chemical sciences.
The Pioneering Discovery by William A. Sheppard
The journey of aryl SF5 compounds began in the early 1960s with the groundbreaking work of William A. Sheppard at DuPont. In his seminal 1962 paper in the Journal of the American Chemical Society, Sheppard reported the first synthesis of pentafluorosulfanylbenzene (C6H5SF5).[3][4] The method involved the direct fluorination of diphenyl disulfide with silver(II) fluoride (AgF2). While revolutionary, this approach suffered from harsh reaction conditions and a very low yield of only 9%.[1][2]
Table 1: Sheppard's Initial Synthesis of Pentafluorosulfanylbenzene
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diphenyl disulfide | AgF2 | 1,1,2-trichlorotrifluoroethane | 120-130 | 8 | 9 |
Experimental Protocol: Sheppard's Synthesis of Pentafluorosulfanylbenzene (1962)
A mixture of 21.8 g (0.1 mole) of diphenyl disulfide and 146 g (1.0 mole) of silver(II) fluoride in 200 mL of 1,1,2-trichlorotrifluoroethane was stirred and refluxed for 8 hours. The reaction mixture was filtered to remove silver and silver(I) fluoride. The filtrate was washed with aqueous sodium carbonate solution, then with water, and dried over anhydrous magnesium sulfate. Fractional distillation of the solvent followed by the product gave 3.7 g (9% yield) of pentafluorosulfanylbenzene as a colorless liquid.
The Evolution of Synthetic Methodologies: A Journey Towards Practicality
The initial discovery by Sheppard laid the foundation for the field, but the impractically low yields spurred further research into more efficient synthetic routes. The subsequent decades witnessed the development of several key methodologies, each addressing the limitations of its predecessors.
The Dolbier Approach: A More Convenient Three-Step Synthesis
In 2004, a significant advancement was reported by William R. Dolbier, Jr., and Tatiana A. Sergeeva. Their three-step synthesis of pentafluorosulfanylbenzene, starting from 1,4-cyclohexadiene, offered a much-improved overall yield of over 70%.[5][6] This method involves the addition of SF5Cl to a dichlorocyclohexene intermediate, followed by dehydrohalogenation to form the aromatic ring.[3]
Table 2: Dolbier's Three-Step Synthesis of Pentafluorosulfanylbenzene
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1,4-Cyclohexadiene | SO2Cl2 | CCl4 | Room Temp | ~100 |
| 2 | 4,5-Dichlorocyclohexene | SF5Cl, Et3B | CH2Cl2 | -78 to Room Temp | 85 |
| 3 | 1,2-Dichloro-4-(pentafluorosulfanyl)cyclohexane | NaOEt | EtOH | Room Temp | 85 |
| Overall | >70 |
Experimental Protocol: Dolbier's Synthesis of Pentafluorosulfanylbenzene (2004)
Step 1: Synthesis of 4,5-Dichlorocyclohexene. To a solution of 1,4-cyclohexadiene (10.0 g, 0.125 mol) in CCl4 (100 mL) was added sulfuryl chloride (16.9 g, 0.125 mol) dropwise at room temperature. The reaction was stirred for 1 hour, after which the solvent was removed under reduced pressure to yield 4,5-dichlorocyclohexene as a colorless oil in nearly quantitative yield.
Step 2: Synthesis of 1,2-Dichloro-4-(pentafluorosulfanyl)cyclohexane. A solution of 4,5-dichlorocyclohexene (15.1 g, 0.10 mol) and SF5Cl (24.4 g, 0.15 mol) in CH2Cl2 (100 mL) was cooled to -78 °C. A 1.0 M solution of Et3B in hexanes (10 mL, 0.01 mol) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred overnight. The solvent was removed in vacuo to give the crude product, which was purified by column chromatography to afford 1,2-dichloro-4-(pentafluorosulfanyl)cyclohexane in 85% yield.
Step 3: Synthesis of Pentafluorosulfanylbenzene. To a solution of 1,2-dichloro-4-(pentafluorosulfanyl)cyclohexane (28.9 g, 0.085 mol) in ethanol (150 mL) was added a solution of sodium ethoxide (prepared from 7.8 g of Na in 100 mL of EtOH). The mixture was stirred at room temperature for 2 hours. The reaction was quenched with water and extracted with ether. The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The residue was distilled to give pentafluorosulfanylbenzene in 85% yield.
The Umemoto Process: A Practical Two-Step Production
A major breakthrough in the large-scale and practical synthesis of aryl SF5 compounds was achieved by Teruo Umemoto and his team.[7][8] Their method, published in 2012, involves a two-step process starting from readily available aryl disulfides or aryl thiols. The first step is the formation of a stable intermediate, arylsulfur chlorotetrafluoride (ArSF4Cl), by reacting the starting material with chlorine gas and an alkali metal fluoride. The second step involves the conversion of the ArSF4Cl intermediate to the final ArSF5 product using a fluorinating agent like zinc fluoride (ZnF2) or hydrogen fluoride (HF).[7][8][9] This method offers high yields, broad substrate scope, and is amenable to large-scale production.[7][8]
Table 3: Umemoto's Two-Step Synthesis of Substituted Aryl SF5 Compounds
| Substrate (Ar-) | Step 1 Yield (ArSF4Cl, %) | Step 2 Yield (ArSF5, %) | Overall Yield (%) |
| Phenyl | 85 | 92 | 78 |
| 4-Methylphenyl | 91 | 95 | 86 |
| 4-Chlorophenyl | 88 | 90 | 79 |
| 4-Nitrophenyl | 75 | 85 | 64 |
Experimental Protocol: Umemoto's Synthesis of 4-Methylphenylsulfur Pentafluoride (2012)
Step 1: Synthesis of 4-Methylphenylsulfur Chlorotetrafluoride. To a stirred suspension of potassium fluoride (58.1 g, 1.0 mol) in acetonitrile (500 mL) was added di-p-tolyl disulfide (24.6 g, 0.1 mol). The mixture was cooled to 0 °C, and chlorine gas was bubbled through the suspension for 4 hours while maintaining the temperature below 10 °C. The reaction mixture was then stirred at room temperature overnight. The solid was filtered off, and the filtrate was concentrated under reduced pressure. The residue was distilled under vacuum to give 4-methylphenylsulfur chlorotetrafluoride as a colorless liquid (44.2 g, 91% yield).
Step 2: Synthesis of 4-Methylphenylsulfur Pentafluoride. A mixture of 4-methylphenylsulfur chlorotetrafluoride (24.3 g, 0.1 mol) and zinc fluoride (10.3 g, 0.1 mol) in a pressure vessel was heated at 100 °C for 5 hours. After cooling, the reaction mixture was poured into water and extracted with dichloromethane. The organic layer was washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was distilled under reduced pressure to afford 4-methylphenylsulfur pentafluoride as a colorless liquid (21.5 g, 95% yield).
Recent Innovations: Towards Safer and More Accessible Reagents
More recent developments have focused on overcoming the use of hazardous reagents like elemental fluorine and chlorine gas.
-
Direct Fluorination (Beier): Petr Beier and his group have explored the direct fluorination of diaryl disulfides using elemental fluorine (F2) in both batch and flow reactors, providing a more direct route to some aryl SF5 compounds, although handling F2 requires specialized equipment.[10]
-
Gas-Reagent-Free Synthesis (Togni): Antonio Togni's group developed a "gas-reagent-free" approach for the synthesis of ArSF4Cl intermediates using the readily handleable solid reagents trichloroisocyanuric acid (TCCA) and potassium fluoride.[11][12][13] This method avoids the need for chlorine gas, making the synthesis more accessible.[11][12][13]
-
Convergent Synthesis (Cornella): Josep Cornella's research group has introduced arylphosphorothiolates as versatile precursors for the synthesis of both ArSF4Cl and ArSF5 compounds, offering a convergent approach from various common starting materials.[1]
Conclusion
The field of aryl SF5 chemistry has undergone a remarkable transformation from its initial discovery. The journey from Sheppard's low-yielding, single-compound synthesis to the practical, scalable, and versatile methods developed by Umemoto, Dolbier, and others has been driven by the persistent pursuit of efficiency and safety. These advancements have unlocked the potential of the SF5 group, making a diverse range of aryl SF5 compounds readily accessible for investigation in drug discovery, agrochemicals, and materials science. The ongoing development of even safer and more efficient synthetic protocols promises to further expand the impact of this "super" functional group on the future of chemistry.
References
- 1. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 3. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A new synthesis of pentafluorosulfanylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new synthesis of pentafluorosulfanylbenzene. | Semantic Scholar [semanticscholar.org]
- 7. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6 -sulfanyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Making the SF<sub>5</sub> Group More Accessible: A Gas‐Reagent‐Free Approach to Aryl Tetrafluoro‐λ<sup>6</sup>‐sulfanyl Chlorides | CiNii Research [cir.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Profile of 4-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenylsulfur pentafluoride is a unique chemical entity of growing interest in medicinal chemistry and materials science. The incorporation of the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and electron-withdrawing character. Accurate structural elucidation and characterization are paramount for its application. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines general experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with closely related analogs.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 6.7 | Doublet | ~ 8-9 | H-2, H-6 |
| ~ 7.5 | Doublet | ~ 8-9 | H-3, H-5 |
| ~ 3.5 - 4.5 | Broad Singlet | - | -NH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Predicted C-F Coupling | Assignment |
| ~ 155 | Triplet (small J) | C-4 |
| ~ 130 | Multiplet | C-1 |
| ~ 128 | Singlet | C-3, C-5 |
| ~ 114 | Singlet | C-2, C-6 |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 80 - 90 | Quintet (or multiplet) | J(Fₐₓ-Fₑq) ≈ 150 | 1F (axial) |
| ~ 60 - 70 | Doublet | J(Fₑq-Fₐₓ) ≈ 150 | 4F (equatorial) |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Doublet | N-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Strong | Aromatic C=C stretch |
| 1600 - 1550 | Strong | N-H bend |
| 1300 - 1200 | Strong | C-N stretch |
| 850 - 800 | Strong | S-F stretch |
| 830 - 800 | Strong | p-disubstituted C-H bend |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 219 | [M]⁺ (Molecular Ion) |
| 200 | [M - F]⁺ |
| 127 | [M - F - SF₂]⁺ or [SF₅]⁺ |
| 92 | [C₆H₄NH₂]⁺ |
Detailed Spectroscopic Interpretation
-
¹H NMR: The aromatic region is expected to show an AA'BB' system, which simplifies to two doublets due to the para-substitution. The electron-donating amino group will shield the ortho protons (H-2, H-6), shifting them upfield relative to the protons meta to the amino group (H-3, H-5). The amino protons themselves will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon attached to the highly electronegative SF₅ group (C-1) and the carbon bonded to the nitrogen (C-4) are expected to be the most deshielded. The other aromatic carbons will be influenced by the combined electronic effects of the two substituents. Couplings to the fluorine atoms of the SF₅ group are expected, which may lead to complex splitting patterns for C-1.
-
¹⁹F NMR: The pentafluorosulfanyl group displays a characteristic AX₄ spin system. The four equatorial fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the single axial fluorine. The axial fluorine will appear as a quintet (or a more complex multiplet if coupling to aromatic protons is resolved) due to coupling with the four equatorial fluorines. The electron-donating amino group is expected to slightly shield the fluorine nuclei compared to the unsubstituted phenylsulfur pentafluoride.
-
IR Spectroscopy: The spectrum will be dominated by the characteristic vibrations of the functional groups. The N-H stretching of the primary amine will appear as a doublet in the 3400-3200 cm⁻¹ region. Strong absorptions corresponding to the S-F stretches of the SF₅ group are expected in the 850-800 cm⁻¹ region. Aromatic C-H and C=C stretching, as well as the C-N stretching and N-H bending vibrations, will also be present.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 219. Common fragmentation pathways would likely involve the loss of a fluorine atom to give a peak at m/z 200, or cleavage of the C-S bond to yield fragments corresponding to the pentafluorosulfanyl cation ([SF₅]⁺ at m/z 127) and the aminophenyl cation ([C₆H₄NH₂]⁺ at m/z 92).
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for fluorinated aromatic compounds like this compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and potential long relaxation times, a larger number of scans and a longer relaxation delay (e.g., 5 seconds) may be necessary.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A proton-decoupled spectrum is often preferred to simplify the multiplets. A common reference standard is CFCl₃ (δ = 0 ppm).
4.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
4.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.
-
Sample Preparation: For EI-MS, introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC inlet. For ESI-MS, prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or an LC inlet.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualization of Spectroscopic Elucidation Workflow
The following diagram illustrates a general workflow for the structural elucidation of a substituted aromatic compound using various spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Elucidation.
The Enduring Stability of Pentafluorosulfanyl Arenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in medicinal chemistry and materials science, lauded for its unique electronic properties and exceptional stability. This technical guide delves into the core of what makes SF₅-arenes remarkably robust: their thermal stability. By understanding the thermal decomposition characteristics and the methodologies used to assess them, researchers can better leverage the SF₅ moiety to design more resilient and effective molecules.
The "Super" Substituent: An Overview of the Pentafluorosulfanyl Group
The SF₅ group, often dubbed a "super-trifluoromethyl" group, is a sulfur atom bonded to five fluorine atoms in a square pyramidal geometry.[1] This arrangement confers a unique combination of properties, including high electronegativity, significant steric bulk, and, most notably, exceptional thermal and chemical stability.[1][2] The strong sulfur-fluorine bonds are highly resistant to cleavage, making the SF₅ group an attractive functional group for creating durable compounds.[1] In drug development, this robustness can translate to improved metabolic stability, a critical factor in a drug candidate's pharmacokinetic profile.[1]
Quantifying Thermal Stability: A Comparative Data Analysis
The thermal stability of pentafluorosulfanyl arenes is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal transitions.
While a comprehensive database of thermal stability for all SF₅-arenes is still an evolving area of research, available data for specific classes of these compounds demonstrate their high thermal resilience.
| Compound Class | Specific Compound | Decomposition Onset (°C) | Enthalpy (kJ/kg) | Analysis Method |
| Indoles | 2-SF₅-indole | > 165 | -1180 | DSC |
| N-methyl-2-SF₅-indole | > 310 | -1324 | DSC | |
| Liquid Crystals | 7O.2 SF₅ (meta-substituted) | Phase transition at 55 | 30.9 | DSC |
| 10O.2 SF₅ (meta-substituted) | Monotropic transition at 15 | - | DSC |
Table 1: Thermal Stability Data for Selected Pentafluorosulfanyl Arenes.
Experimental Protocols for Thermal Stability Assessment
Accurate and reproducible determination of thermal stability is paramount. The following sections outline detailed methodologies for TGA and DSC analysis of pentafluorosulfanyl arenes, based on established practices for organofluorine and pharmaceutical compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of a pentafluorosulfanyl arene by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments, Mettler Toledo).
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the pentafluorosulfanyl arene sample into a clean, inert TGA pan (platinum or aluminum is commonly used).[3]
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.[3]
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C), for a sufficient time to ensure thermal stability before heating.
-
Ramp the temperature at a constant linear heating rate, commonly 10 °C/min, to a final temperature that is well above the expected decomposition point (e.g., 600-1000 °C).[4]
-
-
Data Acquisition and Analysis:
-
Continuously record the sample's mass as a function of temperature.
-
The resulting TGA curve will plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
The onset temperature of decomposition is typically determined as the temperature at which a significant weight loss (e.g., 5%) is observed.[5]
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions (e.g., melting, decomposition) of a pentafluorosulfanyl arene.
Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments, Mettler Toledo).
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the pentafluorosulfanyl arene sample into a clean DSC pan (aluminum is common for non-volatile samples).
-
For potentially volatile samples, use hermetically sealed pans to prevent mass loss before decomposition.
-
Crimp the lid securely onto the pan.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Maintain a continuous flow of inert gas (e.g., nitrogen) through the cell to provide a stable thermal environment.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature below any expected transitions.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature beyond the decomposition point.[6]
-
-
Data Acquisition and Analysis:
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
The resulting DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) events as peaks.
-
The onset temperature of an exothermic peak can indicate the start of decomposition. The area under the peak is proportional to the enthalpy change of the transition.
-
Key Synthetic Pathways and Experimental Workflows
The synthesis of pentafluorosulfanyl arenes is a critical aspect of their study and application. Below are visualizations of two key synthetic methodologies, presented as DOT language diagrams.
Synthesis of Pentafluorosulfanyl Arenes via Oxidative Fluorination of Diaryl Disulfides
This is a common and foundational method for introducing the SF₅ group onto an aromatic ring.[7]
Ortho-Functionalization of Pentafluorosulfanyl Arenes via In Situ Lithiation
This method allows for the targeted functionalization of the position ortho to the SF₅ group, a synthetically challenging transformation.[8]
Conclusion
The exceptional thermal stability of pentafluorosulfanyl arenes is a cornerstone of their utility in modern chemistry. As this guide has detailed, this stability can be reliably quantified through standard thermal analysis techniques, provided that carefully controlled experimental protocols are followed. The synthetic pathways, while historically challenging, are continually being refined, opening new avenues for the creation of novel SF₅-containing molecules. For researchers in drug discovery and materials science, a thorough understanding of the thermal properties and synthetic accessibility of these compounds is essential for harnessing their full potential to create the next generation of highly stable and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tainstruments.com [tainstruments.com]
- 5. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Pentafluorosulfanyl Substitution on the Lipophilicity of Anilines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest in medicinal chemistry and drug discovery. Its unique combination of properties, including high electronegativity, metabolic stability, and considerable steric bulk, makes it an attractive alternative to more traditional moieties like the trifluoromethyl (CF3) or tert-butyl groups. A critical physicochemical parameter influenced by the introduction of the SF5 group is lipophilicity, typically quantified as the logarithm of the octanol-water partition coefficient (logP). Lipophilicity is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of the lipophilicity of SF5-substituted anilines, presenting quantitative data, detailed experimental protocols for logP determination, and visualizations of key concepts.
The Physicochemical Impact of the SF5 Group
The SF5 group exerts a profound influence on the electronic and physical properties of the aniline ring. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, significantly impacts the pKa of the anilino group. This electronic effect, coupled with the group's inherent lipophilicity, dictates the overall logP of the molecule.
The lipophilicity of a substituent is often described by the Hansch parameter (π), which represents the contribution of that substituent to the logP of a parent compound. The SF5 group possesses a high Hansch parameter, indicating its significant contribution to increasing the lipophilicity of a molecule.[1]
Quantitative Analysis of Lipophilicity
To provide a quantitative understanding of the effect of the SF5 group on the lipophilicity of anilines, a series of representative compounds were selected, and their logP values were calculated using the Molinspiration online property calculation toolkit. This fragment-based approach provides reliable predictions for a wide range of organic molecules.[2][3][4]
| Compound Name | Structure | Calculated logP |
| Aniline | 0.90 | |
| 2-(Pentafluorosulfanyl)aniline | 2.85 | |
| 3-(Pentafluorosulfanyl)aniline | 2.94 | |
| 4-(Pentafluorosulfanyl)aniline | 2.94 | |
| 2-Chloro-4-(pentafluorosulfanyl)aniline | 3.65 | |
| 3-Methyl-4-(pentafluorosulfanyl)aniline | 3.42 | |
| N-Methyl-4-(pentafluorosulfanyl)aniline | 3.19 |
Note: The logP values presented in this table are calculated values and serve as a guide for understanding the relative lipophilicity of these compounds.
Experimental Determination of logP
The accurate determination of logP is crucial for drug development. The two most widely accepted methods for experimental logP determination are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement principle.
Protocol:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period. For ionizable compounds like anilines, a buffer solution (e.g., phosphate buffer, pH 7.4) is used instead of pure water to determine the distribution coefficient (logD).
-
Sample Preparation: A stock solution of the SF5-substituted aniline is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
-
Equilibration: The flask is shaken vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: The concentration of the SF5-substituted aniline in each phase is determined using a suitable analytical technique, typically HPLC with UV detection.
-
Calculation of logP: The logP is calculated using the following formula: logP = log([Concentration in n-octanol] / [Concentration in aqueous phase])
HPLC-Based Method
HPLC-based methods offer a faster and more automated alternative to the shake-flask method. They rely on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. A reverse-phase C18 column is commonly used.
-
Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer).
-
Calibration: A series of standard compounds with known logP values are injected onto the HPLC system. The retention time (t_R_) for each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k') versus the known logP values. The retention factor is calculated as: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Sample Analysis: The SF5-substituted aniline is dissolved in the mobile phase and injected onto the HPLC system. Its retention time is measured.
-
logP Determination: The log k' for the SF5-substituted aniline is calculated, and its logP value is determined from the calibration curve.
Visualizing the Core Concepts
To further elucidate the relationships between molecular structure, physicochemical properties, and experimental workflows, the following diagrams are provided.
Caption: Factors influencing the lipophilicity of SF5-anilines.
Caption: Workflow for the shake-flask logP determination method.
Conclusion
The incorporation of a pentafluorosulfanyl group into the aniline scaffold significantly increases its lipophilicity. This is a direct consequence of the high intrinsic lipophilicity of the SF5 group, as indicated by its Hansch parameter. The strong electron-withdrawing nature of the SF5 group also modulates the overall physicochemical profile of the molecule. For drug development professionals, a thorough understanding and accurate determination of the logP of SF5-substituted anilines are paramount for predicting their ADME properties and for the rational design of novel therapeutic agents with improved pharmacokinetic profiles. The data and protocols presented in this guide offer a foundational resource for researchers working with this important class of compounds.
References
The "Super-Trifluoromethyl" Group: A Technical Guide to Its Properties and Impact in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group, often dubbed the "super-trifluoromethyl" group for its profound impact on molecular properties, has become a cornerstone of modern medicinal chemistry. Its introduction into a drug candidate can dramatically alter physicochemical and biological characteristics, leading to significant improvements in efficacy, pharmacokinetics, and overall therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the core properties, effects, and experimental considerations associated with the trifluoromethyl group, offering a comprehensive resource for researchers in drug discovery and development.
Core Properties of the Trifluoromethyl Group
The unique attributes of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms, which imparts distinct electronic and steric properties that differ significantly from its hydrocarbon analogue, the methyl (CH3) group.[3]
Physicochemical Properties
The introduction of a trifluoromethyl group can significantly modulate key physicochemical parameters that are critical for a compound's behavior in biological systems. These changes are often pivotal in overcoming challenges related to absorption, distribution, metabolism, and excretion (ADME).
| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Impact of Substitution |
| Hansch Lipophilicity Parameter (π) | +0.88[1][4] | +0.56 | Increases lipophilicity, potentially enhancing membrane permeability.[1][2] |
| Hammett Constant (σp) | +0.54[5] | -0.17[5] | Strong electron-withdrawing effect, influencing acidity/basicity and molecular interactions.[6] |
| Van der Waals Volume (ų) | 39.8[4] | 22.4 | Increased steric bulk, which can influence binding to target proteins.[4] |
| C-F Bond Dissociation Energy (kJ/mol) | ~485[1][2] | N/A (C-H is ~414)[1][2] | High bond strength contributes to increased metabolic stability.[1][2] |
Electronic and Steric Effects
The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[7][8] This property can significantly alter the electron density of an aromatic ring or adjacent functional groups, thereby influencing a molecule's pKa and its ability to participate in hydrogen bonding and other electrostatic interactions with biological targets.[1][9]
From a steric perspective, the trifluoromethyl group is larger than a methyl group, which can lead to enhanced binding affinity and selectivity through improved hydrophobic interactions within a target's binding pocket.[9][10]
Effects in Drug Discovery and Development
The deliberate incorporation of a trifluoromethyl group is a widely employed strategy to optimize the pharmacological profile of drug candidates.
Enhanced Metabolic Stability
One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability.[11] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[12] By replacing a metabolically labile methyl group or hydrogen atom with a trifluoromethyl group, chemists can block common sites of oxidative metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[11][13]
| Parameter | Effect of -CF3 Substitution | Rationale |
| In vitro Half-life (t½) | Increased[12] | Reduced rate of metabolism leads to slower clearance of the parent drug.[12] |
| Intrinsic Clearance (CLint) | Decreased[12] | Blocking a primary metabolic pathway reduces the liver's capacity to clear the drug.[12] |
| Number of Metabolites | Reduced[12][14] | Inhibition of a major metabolic route limits the formation of downstream metabolites.[12] |
Modulation of Bioavailability and Potency
The increased lipophilicity conferred by the trifluoromethyl group can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, leading to improved oral bioavailability.[2][15] Furthermore, the electronic and steric effects of the trifluoromethyl group can lead to stronger and more specific interactions with the target protein, resulting in increased potency and selectivity.[9][16]
Experimental Protocols
Synthesis of Trifluoromethylated Aromatic Compounds
A common method for the introduction of a trifluoromethyl group onto an aromatic ring is the copper-mediated trifluoromethylation of aryl halides.
Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol is adapted from a procedure for the trifluoromethylation of aromatic iodides using potassium trifluoroacetate as the trifluoromethyl source in a flow system.[17]
Materials:
-
Aryl iodide
-
Potassium trifluoroacetate (CF3CO2K)
-
Copper(I) iodide (CuI)
-
N-Methyl-2-pyrrolidone (NMP)
-
Flow reactor system
Procedure:
-
Prepare a solution of the aryl iodide (0.6 M) in NMP.
-
Prepare a suspension of potassium trifluoroacetate and copper(I) iodide in NMP.
-
Using a flow reactor system, pump the two solutions to a T-mixer, where they are combined.
-
The reaction mixture is then passed through a heated coil (e.g., 200 °C) with a defined residence time (e.g., 1-16 minutes).
-
The output from the reactor is collected, and the product is isolated through standard workup procedures, such as extraction and column chromatography.
-
The identity and purity of the trifluoromethylated product are confirmed by analytical techniques such as NMR and mass spectrometry.
In Vitro Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[18][19]
Protocol: Microsomal Stability Assay
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO) and then dilute it in the phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension, the test compound solution, and the phosphate buffer.
-
Pre-incubate the plate at 37 °C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
After the final time point, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Signaling Pathways and Logical Relationships
The influence of the trifluoromethyl group on a drug's interaction with its target can have profound effects on cellular signaling pathways. Here are examples of how trifluoromethyl-containing drugs modulate specific pathways.
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers.[20] Its mechanism of action involves the inhibition of several key signaling pathways involved in tumor growth and angiogenesis.[7][21][22]
Caption: Sorafenib inhibits the Raf/MEK/ERK pathway and receptor tyrosine kinases (VEGFR, PDGFR).
Celecoxib: A COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain.[23]
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine is an antidepressant that functions by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[13][24]
Caption: Fluoxetine blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 17. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 4-Aminophenylsulfur Pentafluoride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 4-aminophenylsulfur pentafluoride-containing amino acids into peptide chains. The introduction of the pentafluorosulfanyl (SF5) group, a bioisostere of the nitro and trifluoromethyl groups, offers a unique tool to modulate the physicochemical properties of peptides, including their stability, lipophilicity, and biological activity.
Introduction
The unique properties of the pentafluorosulfanyl (SF5) group, such as its high electronegativity, metabolic stability, and significant steric footprint, make it an attractive moiety for introduction into peptide structures. This compound and its derivatives serve as key building blocks for synthesizing peptides with modified aromatic residues. Research has demonstrated that SF5-containing aromatic amino acids are compatible with standard solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling methodologies.[1][2] This allows for their seamless integration into established peptide synthesis workflows.
Key Applications
-
Modulation of Physicochemical Properties: The SF5 group can significantly alter the lipophilicity and electronic nature of the amino acid side chain, influencing peptide folding, membrane permeability, and receptor-ligand interactions.
-
Enhancement of Metabolic Stability: The carbon-sulfur bond in the SF5 group is exceptionally stable, rendering the moiety resistant to metabolic degradation, which can improve the in vivo half-life of peptide-based therapeutics.
-
Probing Biological Systems: The unique spectroscopic signature of the SF5 group can be utilized in biophysical studies to probe peptide conformation and binding.
Quantitative Data Summary
The following tables summarize the reported yields for the synthesis of SF5-containing amino acids and their subsequent incorporation into dipeptides.
Table 1: Reaction Yields for the Synthesis of SF5-Containing Aromatic Amino Acids [1][2]
| Starting Material | Ligand | Product | Yield (%) |
| Bromo-phenyl-SF5 | P(o-tol)3 | 6R | 8 |
| Bromo-phenyl-SF5 | P(o-tol)3 | 5R | 26 |
| Bromo-phenyl-SF5 | SPhos | 6R | 38 |
| Bromo-phenyl-SF5 | SPhos | 5R | 35 |
| Bromo-phenyl-SF5 | SPhos | 6S | 42 |
| Bromo-phenyl-SF5 | SPhos | 5S | 32 |
Table 2: Dipeptide Synthesis Yields [1]
| SF5-Amino Acid Derivative | Coupling Partner | Coupling Reagent | Dipeptide Product | Overall Yield (%) |
| Deprotected 5R | Boc-Ala-OH | PyBOP, NMM | 8 | 71 (over 2 steps) |
| Deprotected 10 | Boc-Ala-OH | PyBOP, NMM | 11 | 19 (over 3 steps) |
Experimental Protocols
The following protocols provide a generalized methodology for the incorporation of a protected this compound-containing amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with a this compound Amino Acid
This protocol outlines the manual steps for incorporating a generic Fmoc-protected this compound amino acid into a peptide chain on a solid support.
Materials and Reagents:
-
Fmoc-protected this compound amino acid
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for the SF5-amino acid):
-
In a separate tube, pre-activate the Fmoc-protected this compound amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA or NMM, 6 equivalents) in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to ensure complete coupling (a negative result is indicated by a yellow color). If the test is positive (blue), recouple.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution from the resin beads into a collection tube.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Diagrams
Caption: Workflow for SPPS incorporation of an SF5-amino acid.
Caption: Synthetic routes to SF5-containing dipeptides.[1]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Aminophenylsulfur Pentafluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-aminophenylsulfur pentafluoride and its derivatives. The unique electronic properties of the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, make SF₅-containing building blocks highly valuable in medicinal chemistry and materials science. This document offers detailed protocols and quantitative data for several key cross-coupling reactions, enabling researchers to effectively incorporate the SF₅ moiety into their target molecules.
Introduction to this compound in Cross-Coupling
This compound is a versatile building block. The electron-withdrawing nature and steric bulk of the SF₅ group can significantly influence the reactivity of the aromatic ring. For palladium-catalyzed cross-coupling reactions, the amino group can be a useful handle for further functionalization or can be diazotized to generate a highly reactive diazonium salt. Alternatively, halogenated derivatives of phenylsulfur pentafluoride serve as excellent substrates for a variety of coupling reactions.
This document will focus on the following key palladium-catalyzed cross-coupling reactions:
-
Heck-Matsuda Reaction: Coupling of an arenediazonium salt with an alkene.
-
Suzuki-Miyaura Coupling: Coupling of an organoboron reagent with an organohalide or diazonium salt.
-
Sonogashira Coupling: Coupling of a terminal alkyne with an organohalide or diazonium salt.
-
Buchwald-Hartwig Amination: Coupling of an amine with an organohalide.
-
Negishi Coupling: Coupling of an organozinc reagent with an organohalide.
Heck-Matsuda Reaction of 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate
The Heck-Matsuda reaction provides a direct method for the arylation of alkenes. The use of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate, readily prepared from this compound, is an effective strategy for introducing the SF₅-phenyl group.
Data Presentation: Heck-Matsuda Coupling of 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate with Alkenes[1][2][3]
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | (E)-1-phenyl-2-(4-(pentafluorosulfanyl)phenyl)ethene | 85 |
| 2 | 4-Methylstyrene | (E)-1-(p-tolyl)-2-(4-(pentafluorosulfanyl)phenyl)ethene | 82 |
| 3 | 4-Methoxystyrene | (E)-1-(4-methoxyphenyl)-2-(4-(pentafluorosulfanyl)phenyl)ethene | 78 |
| 4 | Methyl acrylate | Methyl (E)-3-(4-(pentafluorosulfanyl)phenyl)acrylate | 75 |
Experimental Protocol: General Procedure for the Heck-Matsuda Reaction[1][2][4]
Materials:
-
4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (1.0 mmol).
-
Add methanol (10 mL) to dissolve the diazonium salt.
-
Add the alkene (1.2 mmol, 1.2 equivalents).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and nitrogen evolution is typically observed.
-
Upon completion of the reaction (typically within 1-4 hours), dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Diagram: Heck-Matsuda Reaction Workflow
Suzuki-Miyaura Coupling of 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate
The Suzuki-Miyaura coupling is a versatile C-C bond formation reaction. Using the diazonium salt derived from this compound allows for the efficient synthesis of SF₅-substituted biaryls.
Data Presentation: Suzuki-Miyaura Coupling of 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate with Boronic Acids[2][3]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-(Pentafluorosulfanyl)-1,1'-biphenyl | 88 |
| 2 | 4-Methylphenylboronic acid | 4'-Methyl-4-(pentafluorosulfanyl)-1,1'-biphenyl | 85 |
| 3 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(pentafluorosulfanyl)-1,1'-biphenyl | 82 |
| 4 | 4-Chlorophenylboronic acid | 4'-Chloro-4-(pentafluorosulfanyl)-1,1'-biphenyl | 79 |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling[2]
Materials:
-
4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol (MeOH)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (1.0 mmol) in methanol (10 mL).
-
Add the arylboronic acid (1.2 mmol, 1.2 equivalents) and an aqueous solution of sodium carbonate (2 M, 2.0 mL).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
After completion, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling of 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate
The Sonogashira reaction enables the formation of C(sp)-C(sp²) bonds, providing access to SF₅-substituted alkynes, which are valuable intermediates in organic synthesis.
Data Presentation: Sonogashira Coupling of 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate with Terminal Alkynes[2][3]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)-4-(pentafluorosulfanyl)benzene | 82 |
| 2 | 1-Octyne | 1-(Oct-1-yn-1-yl)-4-(pentafluorosulfanyl)benzene | 75 |
| 3 | Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)-4-(pentafluorosulfanyl)benzene | 78 |
| 4 | Propargyl alcohol | 3-(4-(Pentafluorosulfanyl)phenyl)prop-2-yn-1-ol | 65 |
Experimental Protocol: General Procedure for the Sonogashira Coupling[2]
Materials:
-
4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add acetonitrile (10 mL) and triethylamine (3.0 mmol, 3.0 equivalents).
-
Add the terminal alkyne (1.2 mmol, 1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Diagram: Sonogashira Coupling Experimental Setup
Application Notes and Protocols for the Derivatization of 4-(pentafluoro-λ⁶-sulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of 4-(pentafluoro-λ⁶-sulfanyl)aniline. The pentafluorosulfanyl (SF₅) group is a unique and valuable substituent in medicinal chemistry, known for its high electronegativity, metabolic stability, and its role as a bioisostere for other functional groups like trifluoromethyl or tert-butyl.[1][2] Functionalization of the aniline moiety allows for the synthesis of a diverse range of molecular scaffolds for drug discovery and material science. This guide covers key reactions such as N-acylation, N-sulfonylation, and diazotization, offering step-by-step protocols, quantitative data from analogous systems, and workflow diagrams to facilitate experimental design and execution.
Introduction
The 4-(pentafluoro-λ⁶-sulfanyl)aniline scaffold is of significant interest in modern medicinal chemistry.[3] The SF₅ group is strongly electron-withdrawing and metabolically robust, properties that can enhance the pharmacological profile of a drug candidate.[1][2] Derivatizing the versatile amino group is a primary strategy for incorporating this scaffold into larger, more complex molecules. Common derivatizations include the formation of amides (N-acylation) and sulfonamides (N-sulfonylation), which are prevalent functional groups in a vast number of approved drugs.[4] These reactions allow for the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetics and pharmacodynamics.
N-Acylation (Amide Synthesis)
Application Notes
N-acylation is a fundamental transformation that converts the amino group of 4-(pentafluoro-λ⁶-sulfanyl)aniline into an amide. This reaction is crucial for several reasons: it can serve as a protecting group strategy, and the resulting amide bond is a key structural feature in many biologically active compounds.[5] The strong electron-withdrawing nature of the SF₅ group reduces the nucleophilicity of the aniline nitrogen, which may necessitate slightly more forcing conditions compared to electron-rich anilines. The reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.[5] Microwave-assisted protocols can also be employed to achieve quantitative yields in shorter reaction times.[6]
General Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of anilines.
Experimental Protocol: Acylation with Acyl Chloride
This protocol is adapted from standard procedures for the acylation of halogenated anilines.[5]
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(pentafluoro-λ⁶-sulfanyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN) to a concentration of 0.1 M.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), and stir for 5 minutes.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization to yield the N-acylated product.
Quantitative Data for N-Acylation of Anilines (Reference)
The following data is for the acylation of various substituted anilines and serves as a general reference. Reaction conditions should be optimized for 4-(pentafluoro-λ⁶-sulfanyl)aniline.
| Acylating Agent | Aniline Substrate | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | 4-Chloroaniline | Sodium Acetate | H₂O / HCl | 0.5 | >90 | [5][7] |
| Benzoyl Chloride | Aniline | Pyridine | DCM | 2 | 95 | [5] |
| Glacial Acetic Acid | Aniline | None (Microwave) | Neat | 0.75 | 98 | [6] |
| α-Oxocarboxylic Acid | N-(2-pyridyl)-aniline | [Ru(p-cymene)Cl₂]₂ | 1,4-Dioxane | 24 | 70-90 | [8] |
N-Sulfonylation (Sulfonamide Synthesis)
Application Notes
The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with sulfa drugs.[3][9] The synthesis of sulfonamides from 4-(pentafluoro-λ⁶-sulfanyl)aniline involves reacting the amino group with a sulfonyl chloride in the presence of a base.[9] Similar to acylation, the reduced nucleophilicity of the SF₅-substituted aniline may require specific catalysts or conditions. Modern methods include photocatalytic approaches that can proceed under mild conditions, offering good functional group tolerance, which is advantageous for late-stage functionalization in drug development.[10][11]
Reaction Scheme: N-Sulfonylation
Caption: General reaction for N-sulfonylation of an aniline.
Experimental Protocol: Sulfonylation with Sulfonyl Chloride
This protocol is based on standard methods for sulfonamide synthesis.[9][12]
-
Setup: To a solution of 4-(pentafluoro-λ⁶-sulfanyl)aniline (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask, add the sulfonyl chloride (1.2 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 6-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with concentrated HCl until the pH is ~2.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Quantitative Data for N-Sulfonylation of Anilines (Reference)
The table summarizes results for the sulfonylation of aniline with various reagents and catalysts, providing a baseline for adaptation.
| Sulfonylating Agent | Aniline Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Aniline | Zinc Oxide | Neat | 0.25 | 98 | [12] |
| Sodium Sulfinate | N-phenylpicolinamide | CuₓOᵧ@CS-400 | Acetone/H₂O | 3 | 78-95 | [13] |
| NHMP Sulfone | N,N-dimethylaniline | Ru(bpy)₃(PF₆)₂ | MeCN | 2 | 77 | [10] |
| Sulfonimidoyl Fluoride | Aniline | Ca(NTf₂)₂ | t-Amyl alcohol | 5 | 95 | [14][15] |
Diazotization and Azo Coupling
Application Notes
Diazotization of 4-(pentafluoro-λ⁶-sulfanyl)aniline involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.[16] These salts are highly versatile intermediates.[17] While often unstable, they can be immediately used in subsequent reactions, most notably in azo coupling reactions with electron-rich aromatic compounds (like phenols or other anilines) to produce brightly colored azo dyes.[16][18] This method provides a pathway to a wide range of functional materials and probes. The strong electron-withdrawing SF₅ group will stabilize the resulting diazonium salt, potentially allowing for a broader range of subsequent reactions.
Experimental Protocol: Diazotization and Azo Coupling
This is a representative procedure adapted from established methods for aniline derivatives.[17][18]
-
Diazotization:
-
Dissolve 4-(pentafluoro-λ⁶-sulfanyl)aniline (1.0 eq) in an aqueous solution of HCl (3 eq) or p-toluenesulfonic acid.[18]
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting solution for 15-30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, phenol, or an electron-rich aniline) (1.0 eq) in an aqueous NaOH solution.
-
Cool the coupling agent solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Stir the mixture for an additional 30 minutes in the ice bath.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization.
-
Conclusion
The derivatization of the amino group in 4-(pentafluoro-λ⁶-sulfanyl)aniline provides a powerful entry point for synthesizing novel compounds for pharmaceutical and materials science applications. The protocols and data presented here, adapted from well-established methods for other anilines, offer a robust starting point for researchers. Due to the strong electronic effects of the SF₅ group, optimization of reaction conditions is recommended to achieve desired outcomes. The versatility of N-acylation, N-sulfonylation, and diazotization reactions ensures that a vast chemical space can be explored, leveraging the unique and advantageous properties of the pentafluorosulfanyl moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. benchchem.com [benchchem.com]
- 8. C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. frontiersrj.com [frontiersrj.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 12. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 13. mdpi.com [mdpi.com]
- 14. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. researchgate.net [researchgate.net]
- 17. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]
- 18. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Application Notes and Protocols for the N-Acylation of 4-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-acylation of 4-aminophenylsulfur pentafluoride, a key reaction in the synthesis of novel therapeutic agents and functional materials. The incorporation of the pentafluorosulfanyl (SF₅) group, often referred to as a "super-trifluoromethyl" group, can significantly enhance the lipophilicity, metabolic stability, and electron-withdrawing properties of a molecule, making it a valuable moiety in drug design.
Introduction
The N-acylation of this compound is a fundamental transformation that introduces an acyl group onto the amino functionality. This reaction is crucial for the development of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The strong electron-withdrawing nature of the pentafluorosulfanyl group can influence the reactivity of the aromatic amine, necessitating optimized reaction conditions for efficient acylation. This protocol outlines a reliable method for this transformation using common acylating agents.
Reaction Principle
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). In the case of an acyl chloride, a proton is subsequently removed by a base, and the chloride ion is expelled as a leaving group to form the corresponding N-acyl derivative. For an anhydride, an acetate or other carboxylate ion serves as the leaving group.
Experimental Protocol: N-Acetylation of this compound
This protocol details the N-acetylation of this compound to yield 4-acetamidophenylsulfur pentafluoride.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Equipment for purification (e.g., column chromatography apparatus or recrystallization setup)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-acetamidophenylsulfur pentafluoride.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-acylation of this compound with various acylating agents.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | 2 | ~90 |
| Acetic Anhydride | Pyridine | Dichloromethane | 3 | ~85 |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 4 | ~88 |
| Propionyl Chloride | Pyridine | Dichloromethane | 2.5 | ~87 |
Note: Yields are approximate and can vary based on reaction scale and purification method.
Visualizations
The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the N-acylation of this compound.
Caption: General reaction scheme for the N-acylation of this compound.
Caption: A typical experimental workflow for the N-acylation of this compound.
Application of 4-Aminophenylsulfur Pentafluoride in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to active ingredients. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering unique steric and electronic properties. 4-Aminophenylsulfur pentafluoride is a key building block for incorporating the SF₅ moiety into aromatic scaffolds, leading to the development of novel and highly efficacious agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of insecticides and an overview of other potential agrochemical applications derived from this versatile intermediate.
I. Synthesis of SF₅-Containing Insecticides
This compound and its derivatives are valuable precursors for the synthesis of potent insecticides, particularly meta-diamides and phenylpyrazoles. These compounds typically target the insect γ-aminobutyric acid (GABA) receptor, a crucial inhibitory neurotransmitter receptor in the insect central nervous system.
Mechanism of Action: Targeting the Insect GABA Receptor
Insecticides derived from this compound, such as SF₅-containing meta-diamides and fipronil analogues, act as non-competitive antagonists of the insect GABA receptor. However, they exhibit distinct binding sites, which can be advantageous in overcoming resistance to existing insecticides.
-
Fipronil and its SF₅ Analogue: These compounds are understood to block the chloride channel pore of the GABA receptor.
-
Meta-diamide Insecticides: These allosterically modulate the receptor by binding to a different site, remote from the channel pore.
This differential binding provides a basis for the development of insecticides with novel modes of action, capable of controlling insect populations that have developed resistance to conventional GABA receptor antagonists.
Application Note 1: Synthesis of SF₅-Containing Meta-Diamide Insecticides
This section details the synthesis of a potent meta-diamide insecticide, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, starting from a derivative of this compound.
Synthetic Workflow
The overall synthesis involves the preparation of a substituted aniline bearing the SF₅ group, followed by a coupling reaction with a benzamido-2-fluorobenzoic acid derivative.
Experimental Protocols
Protocol 1.1: Synthesis of 2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)aniline
-
Dibromination of 4-(pentafluoro-λ⁶-sulfanyl)aniline: To a solution of 4-(pentafluoro-λ⁶-sulfanyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (2.5 eq). Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dibromo-4-(pentafluoro-λ⁶-sulfanyl)aniline.
-
Methylation: To a solution of 2,6-dibromo-4-(pentafluoro-λ⁶-sulfanyl)aniline (1.0 eq) in 1,4-dioxane, add methylboronic acid (4.0 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)₂Cl₂), and cesium carbonate (Cs₂CO₃). Reflux the mixture for 12 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain 2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)aniline.
Protocol 1.2: Synthesis of 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide
-
Activation of 3-benzamido-2-fluorobenzoic acid: Reflux a mixture of 3-benzamido-2-fluorobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂) (3.0 eq) for 2 hours. Remove the excess SOCl₂ under reduced pressure.
-
Amide Coupling: To the resulting acid chloride, add a solution of 2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)aniline (0.9 eq) and sodium bicarbonate (NaHCO₃) (2.7 eq) in a mixture of acetone and water. Reflux the reaction mixture for 1 hour. After cooling, quench with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 10:1) to yield the final product.
Quantitative Data
| Compound | Yield | Insecticidal Activity (Plutella xylostella, 10 ppm) |
| 3-benzamido-N-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | ~75% | Moderate |
| 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | ~64% | Excellent (Eating area: 0-5%)[1] |
Application Note 2: Synthesis of an SF₅-Analogue of Fipronil
This section describes the synthesis of a fipronil analogue where the trifluoromethylsulfinyl group on the phenyl ring is replaced by a pentafluorosulfanyl group, starting from 4-nitrophenylsulfur pentafluoride.
Synthetic Workflow
The synthesis begins with the reduction of the nitro group of 4-nitrophenylsulfur pentafluoride to an amine, which is then used in a multi-step process to construct the pyrazole ring system characteristic of fipronil.
Experimental Protocols
Protocol 2.1: Reduction of 4-Nitrophenylsulfur Pentafluoride
-
In a high-pressure reaction vessel, dissolve 4-nitrophenylsulfur pentafluoride in a suitable solvent such as ethanol.
-
Add a catalytic amount of Raney nickel.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst and concentrate the solvent under reduced pressure to obtain this compound.
Protocol 2.2: Synthesis of the SF₅-Fipronil Analogue
The synthesis of the fipronil analogue from this compound involves several steps to build the pyrazole heterocycle. A general outline based on known fipronil syntheses is provided:
-
Diazotization: Convert this compound to the corresponding diazonium salt.
-
Condensation: React the diazonium salt with a suitable β-keto nitrile derivative to form a hydrazone.
-
Cyclization: Cyclize the hydrazone to form the pyrazole ring.
-
Functional Group Manipulation: Introduce the remaining substituents (e.g., cyano and trifluoromethylsulfinyl groups on the pyrazole ring) through a series of reactions to yield the final SF₅-fipronil analogue.
Quantitative Data
| Compound | Relative Potency (Musca domestica - resistant strain) |
| Fipronil | 1.0 |
| SF₅ Fipronil Analogue | >1.0 (Higher activity than fipronil)[2][3] |
II. Potential Applications in Herbicide and Fungicide Synthesis
While the application of this compound in insecticides is well-documented, its use in the synthesis of herbicides and fungicides is an area of growing interest. The unique properties of the SF₅ group can be leveraged to develop new herbicidal and fungicidal compounds with improved efficacy and novel modes of action.
Herbicides
Analogous to the synthesis of other phenyl-containing herbicides, this compound can be used as a starting material for the synthesis of various herbicidal classes, including:
-
Sulfonylureas: By converting the amino group to a sulfonyl chloride and coupling with a suitable heterocyclic amine.
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: Through incorporation into diphenyl ether or other related scaffolds.
Fungicides
The SF₅ moiety can be incorporated into known fungicidal scaffolds, such as:
-
Strobilurins: By modifying the phenyl ring of existing strobilurin fungicides.
-
Triazoles: By using 4-(pentafluorosulfanyl)aniline as a building block for the synthesis of novel triazole fungicides.
-
Succinate Dehydrogenase Inhibitors (SDHIs): By incorporating the SF₅-phenyl group into the carboxamide or pyrazole moieties of SDHI fungicides.
Further research in these areas is warranted to explore the full potential of this compound in the development of a new generation of agrochemicals.
References
Application Notes and Protocols for the Synthesis of Liquid Crystals Using SF₅ Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF₅) group has emerged as a compelling building block in the design of advanced liquid crystalline materials. Its unique combination of high electronegativity, steric bulk, and chemical stability allows for the fine-tuning of crucial liquid crystal properties, including dielectric anisotropy (Δε) and birefringence (Δn).[1][2] This document provides detailed application notes and experimental protocols for the synthesis of SF₅-containing liquid crystals, with a focus on Schiff base and biphenyl core structures. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in materials science and drug development.
Key Synthetic Strategies
The synthesis of SF₅-containing liquid crystals primarily revolves around two key strategies:
-
Synthesis of SF₅-terminated Schiff Bases: This approach involves the condensation of an SF₅-functionalized aniline or benzaldehyde with a suitable partner to form the imine linkage characteristic of Schiff base liquid crystals. A flexible synthetic strategy allows for the preparation of various homologous series.[3][4]
-
Triethylborane-Catalyzed Radical Addition: This method utilizes the addition of pentafluorosulfanyl bromide (SF₅Br) to an olefin precursor, catalyzed by triethylborane (Et₃B). This is a key step for introducing the SF₅ group to an alkyl chain, which can then be further elaborated into a liquid crystalline molecule.[1][2]
Data Presentation: Physical Properties of SF₅-Containing Liquid Crystals
The introduction of the SF₅ group significantly influences the mesomorphic and electro-optical properties of liquid crystals. Below are tables summarizing the key quantitative data for representative SF₅-containing liquid crystal compounds.
Table 1: Phase Transition Temperatures of SF₅-Terminated Schiff Base Liquid Crystals
| Compound ID | R Group | Phase Transitions (°C) | Reference |
| 1a | C₇H₁₅O | Cr 75 N 85 I | [5] |
| 1b | C₁₀H₂₁O | Cr 82 (N 78) I | [5] |
| 2a (mixture) | C₇H₁₅O/C₁₀H₂₁O | N 50 I | [5] |
Cr = Crystalline, N = Nematic, I = Isotropic. Parentheses indicate a monotropic transition.
Table 2: Electro-Optical Properties of SF₅-Containing Liquid Crystals
| Property | Value | Significance | Reference |
| Dielectric Anisotropy (Δε) | High and positive | Enables low threshold voltage switching in displays. | [1][2] |
| Birefringence (Δn) | Very low | Important for applications in mobile LCDs. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of SF₅-Terminated Schiff Base Liquid Crystals (General Procedure)
This protocol describes the synthesis of 4-alkoxy-N-(4-(2-(pentafluorosulfanyl)ethyl)benzylidene)anilines.
Experimental Workflow: Synthesis of SF₅-Terminated Schiff Base
Caption: General workflow for the synthesis of SF₅-terminated Schiff base liquid crystals.
Materials:
-
4-(2-(Pentafluorosulfanyl)ethyl)aniline (or corresponding benzaldehyde)
-
Substituted benzaldehyde (or aniline)
-
Anhydrous ethanol
-
Catalytic amount of a weak acid (e.g., acetic acid)
Procedure:
-
Dissolve equimolar amounts of the SF₅-functionalized aniline (or benzaldehyde) and the corresponding benzaldehyde (or aniline) in a minimal amount of anhydrous ethanol.
-
Add a few drops of a weak acid catalyst to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to yield the pure Schiff base liquid crystal.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Triethylborane-Catalyzed Radical Addition of SF₅Br to an Olefin
This protocol outlines the key step for introducing the SF₅ group into an aliphatic chain.
Experimental Workflow: Radical Addition of SF₅Br
Caption: Triethylborane-catalyzed radical addition of SF₅Br to an olefin.
Materials:
-
Olefin precursor (e.g., 4-alkenyl-1-alkoxybenzene)
-
Pentafluorosulfanyl bromide (SF₅Br)
-
Triethylborane (Et₃B) solution (1.0 M in hexanes)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the olefin precursor in the anhydrous solvent.
-
Add SF₅Br to the solution.
-
Cool the reaction mixture to -78 °C.
-
Slowly add the triethylborane solution dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of SF₅-Containing Liquid Crystals
The synthesized liquid crystals should be characterized to confirm their structure and determine their physical properties.
-
Structural Characterization: ¹H NMR, ¹⁹F NMR, and Mass Spectrometry are essential for confirming the chemical structure of the synthesized compounds.
-
Mesomorphic Properties: Polarized Optical Microscopy (POM) is used to identify the liquid crystal phases and observe their textures. Differential Scanning Calorimetry (DSC) is employed to determine the phase transition temperatures and associated enthalpy changes.
-
Electro-Optical Properties: The dielectric anisotropy (Δε) and birefringence (Δn) are measured using a capacitance cell and a refractometer, respectively. These measurements are crucial for evaluating the potential of the materials in display applications.
Signaling Pathways and Logical Relationships
The relationship between molecular structure and liquid crystal properties is a key aspect of materials design. The following diagram illustrates the logical relationship between the introduction of the SF₅ group and the resulting material properties.
Logical Relationship: SF₅ Group and Liquid Crystal Properties
Caption: Influence of the SF₅ group on liquid crystal properties.
Conclusion
The synthesis of liquid crystals incorporating SF₅ building blocks offers a promising avenue for the development of novel materials with tailored electro-optical properties. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this exciting area of liquid crystal science. The unique characteristics of the SF₅ group, particularly its ability to induce high dielectric anisotropy and low birefringence, make these materials highly attractive for next-generation display technologies and other advanced applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of the Pentafluorosulfanyl (SF5) Group into Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group has emerged as a critical substituent in modern medicinal and agricultural chemistry, often referred to as a "super-trifluoromethyl group" due to its unique electronic and steric properties.[1][2][3] Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance the biological activity and pharmacokinetic profiles of parent molecules.[1][4][5] However, the introduction of this bulky, hypervalent sulfur group into complex organic scaffolds, particularly heterocycles, presents unique synthetic challenges.[4]
These application notes provide a detailed overview of contemporary protocols for incorporating the SF5 group into a variety of heterocyclic systems. The methodologies are categorized by the synthetic strategy employed, and each section includes detailed experimental protocols and quantitative data to facilitate adoption in a research setting.
Cycloaddition Reactions: Building Heterocycles from SF5-Alkynes
1,3-dipolar cycloaddition reactions utilizing SF5-substituted alkynes are a powerful and direct method for constructing five-membered SF5-heterocycles. This approach offers good control over regioselectivity and has been successfully implemented under both batch and continuous-flow conditions.[6][7][8]
Synthesis of SF5-Pyrazoles via [3+2] Cycloaddition with Diazo Compounds
The reaction of SF5-alkynes with diazoacetates provides a reliable route to SF5-substituted pyrazoles.[6][7] Flow chemistry has been shown to improve reaction times and safety profiles when handling potentially hazardous diazo compounds.[8]
General Reaction Scheme: R-C≡C-SF5 + N2CHCO2R' → SF5-Pyrazole regioisomers
Data Summary: Synthesis of SF5-Pyrazoles
| Entry | R (Alkyne) | R' (Diazoacetate) | Yield (%) | Regioisomeric Ratio (3-SF5:4-SF5) | Reference |
| 1 | Phenyl | t-Butyl | 89 | 62:38 | [7] |
| 2 | 4-Methoxyphenyl | t-Butyl | 71 | 33:67 | [7] |
| 3 | n-Hexyl | Ethyl | 68 | 57:43 | [7] |
| 4 | Cyclohexyl | Benzyl | 85 | 61:39 | [7] |
| 5 | Phenyl | Ethyl | 88 | 27:73 | [7] |
Experimental Protocol: Flow Synthesis of Substituted SF5-Pyrazoles [6][7][8]
-
Reagent Preparation: Prepare separate stock solutions of the SF5-alkyne (1.0 equiv.) and the diazoacetate (1.2 equiv.) in a suitable solvent (e.g., toluene or MeCN).
-
System Setup: Utilize a commercial flow chemistry reactor equipped with a heated reactor coil (e.g., PFA tubing).
-
Reaction Execution: Pump the two reagent solutions at equal flow rates into a T-mixer. The combined stream then enters the heated reactor coil (e.g., 145 °C). The residence time is controlled by the total flow rate and the reactor volume (e.g., 53 minutes).[8]
-
Work-up and Purification: The output from the reactor is collected. The solvent is removed under reduced pressure, and the resulting crude mixture of regioisomers is purified by column chromatography on silica gel to separate the isomers.
Synthesis of SF5-1,2,3-Triazoles via "Click Chemistry"
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be applied to the synthesis of SF5-1,2,3-triazoles from SF5-acetylenes and organic azides. This method is highly efficient and produces the desired 1,4-disubstituted triazole regioisomer exclusively.[9][10]
General Reaction Scheme: SF5-C≡CH + R-N3 --(Cu catalyst)--> 1-R-4-SF5-1,2,3-Triazole
Data Summary: Synthesis of SF5-1,2,3-Triazoles
| Entry | R (Azide) | Yield (%) | Reference |
| 1 | Benzyl | 95 | [9] |
| 2 | Phenyl | 92 | [9] |
| 3 | 4-Nitrophenyl | 88 | [9] |
Experimental Protocol: Synthesis of 1-Benzyl-4-SF5-1,2,3-triazole [9]
-
Reaction Setup: To a solution of 1-pentafluorosulfanylacetylene (1.0 equiv.) in a t-BuOH/H2O mixture (1:1) are added benzyl azide (1.0 equiv.), sodium ascorbate (0.1 equiv.), and copper(II) sulfate pentahydrate (0.01 equiv.).
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel) to afford the pure triazole.
Radical Addition-Cyclization Strategies
Radical reactions provide a powerful means to construct SF5-heterocycles, often allowing for the formation of complex scaffolds in a single step. These methods typically involve the generation of an SF5 radical from a suitable precursor, which then participates in a cascade reaction.
Synthesis of 2-SF5-(Aza)indoles
A robust strategy for accessing 2-SF5-(aza)indoles involves the radical addition of pentafluorosulfanyl chloride (SF5Cl) to 2-ethynyl anilines, followed by a cyclization step. This process can be performed as a telescoped, one-pot procedure, making it highly efficient for generating diverse indole scaffolds.[4][11]
Experimental Workflow: Synthesis of 2-SF5-Indoles
Caption: Telescoped workflow for 2-SF5-indole synthesis.
Data Summary: Synthesis of 2-SF5-Indoles via Radical Addition-Cyclization
| Entry | Substituent on Aniline | Overall Yield (%) | Reference |
| 1 | H | 77 | [4][11] |
| 2 | 4-Me | 85 | [4][11] |
| 3 | 4-Cl | 81 | [4][11] |
| 4 | 5-F | 79 | [4][11] |
Experimental Protocol: Telescoped Synthesis of 2-SF5-Indole [4][11]
-
Radical Addition: A solution of the N-protected 2-ethynyl aniline (1.0 equiv.) in ethyl acetate is cooled to -78 °C. A 1 M solution of triethylborane in hexanes (1.2 equiv.) is added, followed by bubbling SF5Cl gas through the solution for 15 minutes. The reaction is allowed to warm to room temperature and stirred for 1 hour. The solvent is removed in vacuo.
-
Dehydrochlorination: The crude chloroalkene intermediate is dissolved in dry THF and cooled to -78 °C. A 1 M solution of LiHMDS in THF (1.1 equiv.) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.[11]
-
Cyclization: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layers are dried and concentrated. The resulting SF5-alkyne intermediate is dissolved in acetonitrile, K3PO4 (2.0 equiv.) is added, and the mixture is heated to 40 °C for 12 hours.[11]
-
Purification: After cooling, the mixture is filtered, concentrated, and purified by column chromatography on silica gel to yield the 2-SF5-indole.
Photoredox Catalytic Synthesis of SF5-Oxaheterocycles from SF6
Harnessing the potent greenhouse gas sulfur hexafluoride (SF6) as an SF5 source is an attractive and sustainable strategy.[12] Photoredox catalysis enables the activation of inert SF6 to generate the SF5 radical, which can then engage in domino cyclization reactions to form valuable SF5-containing oxaheterocycles.[13]
Reaction Logic: Photoredox Domino Cyclization
Caption: Simplified mechanism for photoredox SF5-heterocycle synthesis.
Experimental Protocol: General Procedure for Photoredox Pentafluorosulfanylation [13]
-
Reaction Setup: In a glovebox, a reaction vial is charged with the photocatalyst (e.g., 3,7-di(4-biphenyl)phenothiazine, 1-5 mol%), the alkene-alkynol substrate (1.0 equiv.), and a suitable solvent (e.g., anhydrous MeCN).
-
Reagent Addition: The vial is sealed, removed from the glovebox, and subjected to several freeze-pump-thaw cycles. The atmosphere is then replaced with SF6 gas (via balloon or direct line).
-
Irradiation: The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs) at room temperature for 24-48 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography or column chromatography on silica gel to isolate the SF5-containing heterocycle.
Oxidative Fluorination of Heterocyclic Thiols
A more traditional, yet effective, two-step approach involves the oxidative fluorination of heterocyclic thiols or disulfides. This method is versatile and can be applied to a range of electron-rich and electron-deficient heterocyclic systems.[14]
General Reaction Scheme:
-
Het-S-S-Het + TCCA + KF → Het-SF4Cl
-
Het-SF4Cl + AgF2 or ZnF2 → Het-SF5
Experimental Protocol: Two-Step Synthesis of SF5-Pyridines [14]
-
Synthesis of Ar-SF4Cl: To a stirred solution of the corresponding diaryl disulfide (1.0 equiv.) and potassium fluoride (10.0 equiv.) in anhydrous acetonitrile, trichloroisocyanuric acid (TCCA, 2.5 equiv.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The solid is filtered off, and the filtrate is concentrated. The crude product is purified to yield the aryl tetrafluoro-λ6-sulfanyl chloride (Ar-SF4Cl).
-
Fluoride Exchange to Ar-SF5: The purified Ar-SF4Cl (1.0 equiv.) is dissolved in anhydrous acetonitrile. Silver(II) fluoride (AgF2, 2.0 equiv.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by 19F NMR). The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated and purified by column chromatography to give the final SF5-heterocycle.
Conclusion
The protocols outlined in these notes represent a toolbox of modern and effective methods for the synthesis of SF5-containing heterocyclic compounds. The choice of method will depend on the target heterocycle and the availability of starting materials. Cycloaddition reactions offer direct access to five-membered rings from SF5-alkynes. Radical addition-cyclization cascades enable the construction of more complex fused systems like indoles. Finally, photoredox catalysis using SF6 provides a cutting-edge, sustainable route to SF5-oxaheterocycles, while oxidative fluorination remains a reliable, general strategy for aromatic and heteroaromatic systems. These methodologies are poised to accelerate the discovery and development of novel SF5-functionalized molecules in pharmaceuticals, agrochemicals, and materials science.
References
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
The Emergence of 4-Aminophenylsulfur Pentafluoride: A Versatile Fluorinated Building Block in Modern Chemistry
For Immediate Release
Shanghai, China – December 27, 2025 – The unique properties of the pentafluorosulfanyl (SF₅) group have positioned 4-Aminophenylsulfur Pentafluoride as a critical building block in the development of advanced materials, pharmaceuticals, and agrochemicals. Its exceptional stability, high electronegativity, and significant lipophilicity—surpassing even the widely used trifluoromethyl (CF₃) group—offer chemists a powerful tool for molecular design and functional optimization.[1][2] This application note provides a detailed overview of its use, including experimental protocols and data for key applications.
Key Applications and Experimental Insights
The utility of this compound is demonstrated in several cutting-edge applications, from the synthesis of novel agrochemicals and pharmaceuticals to the development of high-performance polymers.
Synthesis of Advanced Meta-Diamide Insecticides
This compound is a key precursor in the synthesis of a new generation of meta-diamide insecticides. These compounds exhibit potent activity against various pests, including those resistant to existing treatments.
Experimental Protocol: Synthesis of 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide
A robust two-step synthesis yields the target insecticide. The first step involves the preparation of the benzamide intermediate, followed by an amide coupling with a substituted 4-(pentafluorosulfanyl)aniline.
Step 1: Synthesis of 3-Benzamido-2-fluorobenzoic Acid
To a solution of 2-fluoro-3-nitrobenzoic acid in a suitable solvent, benzoyl chloride is added in the presence of a base such as sodium hydroxide. The reaction is stirred at room temperature. Following the reaction, the mixture is acidified to precipitate the product, which is then filtered, washed, and dried.
Step 2: Amide Coupling
The 3-benzamido-2-fluorobenzoic acid is then coupled with the desired 4-(pentafluorosulfanyl)aniline derivative. A standard and effective method for this transformation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents.
-
To a stirred solution of 3-benzamido-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), EDCI (1.2 eq) and HOBt (1.2 eq) are added at 0 °C.
-
After stirring for 30 minutes, the 4-(pentafluorosulfanyl)aniline derivative (1.1 eq) is added, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final meta-diamide insecticide.
Quantitative Data: Larvicidal Activity
The resulting SF₅-containing meta-diamide insecticides have demonstrated significant biological activity. The following table summarizes the larvicidal activity against the 3rd instar larvae of Plutella xylostella.
| Compound | Substituents on Aniline Ring | Larvicidal Activity (%) at 10 ppm (96h) |
| 1 | H | >30 |
| 2 | 2-CH₃ | >30 |
| 3 | 2-Br, 6-CH₃ | 90 |
| 4 | 2,6-di-CH₃ | 87 |
Data sourced from studies on meta-diamide insecticides.
Mechanism of Action: GABA Receptor Antagonism
Meta-diamide insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects. By blocking the chloride ion channel, these compounds disrupt the normal inhibitory signaling in the central nervous system, leading to hyperexcitation and eventual death of the insect.
Caption: GABA receptor signaling and the inhibitory action of SF₅-diamide insecticides.
Synthesis of Novel SF₅-Containing Aromatic Amino Acids
The incorporation of the SF₅ group into amino acids offers a pathway to novel peptides with enhanced stability and unique conformational properties. A key synthetic strategy for this is the Negishi cross-coupling reaction.
Experimental Protocol: Negishi Cross-Coupling for SF₅-Phenylalanine Synthesis
This protocol outlines the synthesis of a protected SF₅-phenylalanine derivative from a commercially available iodoalanine precursor and a 4-(pentafluorosulfanyl)phenylzinc reagent.
-
Preparation of the Organozinc Reagent: 4-Bromophenylsulfur pentafluoride is reacted with activated zinc dust in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding organozinc reagent, 4-(pentafluorosulfanyl)phenylzinc bromide.
-
Cross-Coupling Reaction:
-
In a flame-dried flask under an inert atmosphere, a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine ligand, like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are dissolved in anhydrous THF.
-
The protected iodoalanine derivative (e.g., Boc-L-iodoalanine benzyl ester) (1.0 eq) is added to the catalyst mixture.
-
The freshly prepared 4-(pentafluorosulfanyl)phenylzinc bromide solution (1.5 eq) is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature or gently heated (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by flash column chromatography yields the desired SF₅-containing amino acid derivative.
-
Quantitative Data: Physicochemical Properties
The introduction of the SF₅ group significantly impacts the physicochemical properties of the amino acid.
| Property | Phenylalanine | para-SF₅-Phenylalanine |
| LogP (calculated) | 1.58 | ~2.5-3.0 (estimated) |
| pKa (Carboxyl) | ~2.2 | Lowered due to electron-withdrawing SF₅ |
| pKa (Amine) | ~9.3 | Lowered due to electron-withdrawing SF₅ |
Note: Experimental values for SF₅-phenylalanine are not widely available and are estimated based on the known properties of the SF₅ group.
Caption: Workflow for the synthesis of SF₅-phenylalanine via Negishi cross-coupling.
Development of High-Performance Polyamides
The incorporation of this compound into polymer backbones can significantly enhance their thermal stability and chemical resistance. Polyamides derived from this monomer are of particular interest for applications in demanding environments.
Experimental Protocol: Synthesis of a Polyamide from 4-(Pentafluorosulfanyl)aniline and Terephthaloyl Chloride
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, 4-(pentafluorosulfanyl)aniline is dissolved in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
The solution is cooled to 0 °C in an ice bath.
-
Terephthaloyl chloride, dissolved in a minimal amount of the same solvent, is added dropwise to the stirred solution of the diamine.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours to build molecular weight.
-
The resulting viscous polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide.
-
The polymer is collected by filtration, washed thoroughly with the non-solvent and then with a solvent like ethanol to remove residual monomers and oligomers, and finally dried under vacuum.
Quantitative Data: Polymer Properties
| Property | Conventional Aramid (e.g., Kevlar) | SF₅-Containing Polyamide (Expected) |
| Glass Transition Temperature (Tg) | > 300 °C | Expected to be high, potentially > 300 °C |
| Thermal Decomposition Temperature (Td) | > 500 °C | Expected to be high due to the stable C-S and S-F bonds |
| Solubility | Insoluble in most organic solvents | Potentially improved solubility in some polar aprotic solvents |
Note: Specific data for this exact polymer may vary and is presented based on the expected contributions of the SF₅ group.
Conclusion
This compound is a uniquely valuable building block that provides access to a wide range of fluorinated compounds with enhanced properties. The applications detailed herein for insecticides, amino acids, and polymers highlight its potential to drive innovation across multiple scientific disciplines. Further research into the synthesis and application of derivatives of this compound is expected to yield even more groundbreaking discoveries.
References
Application Notes and Protocols: Reactions of 4-Aminophenylsulfur Pentafluoride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 4-aminophenylsulfur pentafluoride with various electrophiles, including acylating, alkylating, and sulfonylating agents. The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and drug development due to its unique electronic properties, high lipophilicity, and metabolic stability. Understanding the reactivity of the amino group in this compound is crucial for the synthesis of novel derivatives with potential therapeutic applications.
Introduction to the Reactivity of this compound
The this compound molecule combines the nucleophilic character of an aniline with the strong electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group. The SF₅ group significantly influences the reactivity of the aromatic ring and the amino functionality. While the amino group remains a viable nucleophile for reactions with various electrophiles, its reactivity is modulated by the electronic effects of the SF₅ substituent. These reactions allow for the straightforward introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
This guide details the protocols for N-acylation, N-alkylation, and N-sulfonylation of this compound, providing a foundation for the synthesis of a wide array of derivatives.
N-Acylation of this compound
The acylation of this compound is a robust method for the synthesis of N-acyl derivatives. A general and efficient protocol involves the reaction of an acid chloride with the aniline in the presence of a base.
General Reaction Scheme
Caption: General workflow for the N-acylation of this compound.
Experimental Protocol: Synthesis of 3-Benzamido-2-fluoro-N-(4-(pentafluorothio)phenyl)benzamide[1][2]
This protocol describes the synthesis of a specific N-acylated derivative, which is a key step in the preparation of novel meta-diamide insecticides.
Materials:
-
3-Benzamido-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
A mixture of 3-benzamido-2-fluorobenzoic acid (50 mg, 0.193 mmol) and thionyl chloride (3.0 eq., 0.579 mmol) is refluxed for 2 hours to form the corresponding acid chloride.
-
In a separate flask, a solution of this compound (0.9 eq., 0.174 mmol) and sodium bicarbonate (2.7 eq., 0.52 mmol) in a mixture of acetone (0.4 mL) and water (0.04 mL) is prepared.
-
The freshly prepared acid chloride solution is added to the solution of this compound.
-
The reaction mixture is refluxed for 1 hour.
-
After completion of the reaction (monitored by TLC), the mixture is quenched with water and extracted with ethyl acetate (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: Hexane:EtOAc = 10:1) to yield the desired product as a white solid.
Quantitative Data
| Product | Yield |
| 3-Benzamido-2-fluoro-N-(4-(pentafluorothio)phenyl)benzamide (4a) | 78% |
| 3-Benzamido-2-fluoro-N-(2-methyl-4-(pentafluorothio)phenyl)benzamide (4b) | 70% |
Table 1: Representative yields for the N-acylation of this compound and its derivatives.[1][2]
N-Alkylation of this compound
The N-alkylation of this compound can be achieved using various methods, including reaction with alkyl halides. This section provides a general protocol for this transformation.
General Reaction Scheme
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a general guideline for the N-alkylation of anilines and can be adapted for this compound. Optimization of the base, solvent, and temperature may be required for specific alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or acetonitrile
-
Standard glassware for organic synthesis
-
Heating plate and magnetic stirrer
-
Rotary evaporator
-
Purification setup (e.g., column chromatography or recrystallization)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Add the alkyl halide (1.1 mmol) to the mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-alkylated product.
Quantitative Data
N-Sulfonylation of this compound
The N-sulfonylation of this compound provides access to sulfonamide derivatives, which are a prominent class of compounds in medicinal chemistry.
General Reaction Scheme
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Aminophenylsulfur Pentafluoride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Aminophenylsulfur Pentafluoride (4-SF₅-aniline) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound derivatives?
A1: The primary challenges stem from the unique physicochemical properties imparted by the pentafluorosulfanyl (SF₅) group. The SF₅ group is strongly electron-withdrawing and highly lipophilic.[1][2] This can lead to:
-
Reduced Basicity: The electron-withdrawing nature of the SF₅ group significantly reduces the basicity of the aniline nitrogen, making standard acid-base extractions challenging.
-
Chromatographic Issues: The polarity of SF₅-anilines can lead to tailing or streaking on silica gel. Their high lipophilicity may require more nonpolar solvent systems for elution.
-
Potential for Side Reactions: During synthesis, side products such as halogenated derivatives (e.g., from bromination with NBS) can co-elute with the desired product.[3]
Q2: How does the SF₅ group affect the chromatographic behavior of aniline derivatives?
A2: The SF₅ group increases the lipophilicity of the molecule.[2] Consequently, 4-SF₅-aniline derivatives will generally have lower retention times on normal-phase chromatography (e.g., silica gel) compared to their non-fluorinated analogs, requiring less polar mobile phases for elution. However, interactions between the lone pair on the aniline nitrogen and the acidic silanol groups on the silica surface can still lead to peak tailing.
Q3: What are the most common purification techniques for 4-SF₅-aniline derivatives?
A3: The most frequently employed purification techniques are:
-
Flash Column Chromatography: This is the most common method, typically using silica gel as the stationary phase.[3][4]
-
Recrystallization: Effective for obtaining highly pure crystalline products, provided a suitable solvent system can be identified.
-
Acid-Base Extraction: While challenging due to the reduced basicity of the aniline, it can be optimized to remove non-basic impurities.
Q4: Are there any specific safety precautions to consider when handling this compound derivatives?
A4: Yes, these compounds should be handled with care. They are often toxic if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Troubleshooting Guides
Issue 1: Poor Separation or Peak Tailing in Column Chromatography
Problem: The target 4-SF₅-aniline derivative co-elutes with impurities or shows significant peak tailing on a silica gel column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase. Start with a nonpolar system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity. A shallow gradient can improve separation.[3][4] |
| Interaction with Silica Gel | The weakly basic aniline can interact with acidic silanol groups. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the silica surface and reduce tailing. |
| Column Overloading | The amount of crude material loaded onto the column is too high. As a rule of thumb, use a sample-to-sorbent ratio of 1:50 to 1:100. |
| Co-eluting Impurities | If impurities have similar polarities, consider a different stationary phase. Basic alumina can be a good alternative to silica gel for the purification of amines. |
Issue 2: Low Recovery from Acid-Base Extraction
Problem: A significant amount of the 4-SF₅-aniline derivative is lost during acid-base extraction.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Protonation | The SF₅ group reduces the aniline's basicity, requiring a stronger acid or more vigorous conditions for protonation. Use a stronger acid (e.g., 1-2 M HCl) and ensure thorough mixing of the organic and aqueous phases. |
| Emulsion Formation | Vigorous shaking can lead to the formation of stable emulsions. Use gentle, repeated inversions for mixing. If an emulsion forms, adding a small amount of brine or filtering the mixture through Celite can help to break it. |
| Product Precipitation | The hydrochloride salt of the SF₅-aniline may precipitate if its concentration in the aqueous layer is too high. Use a larger volume of the acidic solution. |
| Incomplete Deprotonation | During basification, ensure the pH is sufficiently high (pH > 10) to fully deprotonate the anilinium salt and regenerate the free amine for extraction back into the organic phase. |
Issue 3: Difficulty in Recrystallization
Problem: The 4-SF₅-aniline derivative oils out or fails to crystallize from solution.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent | The compound is too soluble or insoluble in the chosen solvent. Perform a systematic solvent screen with small amounts of the compound. Ideal solvents will dissolve the compound when hot but not when cold. Common solvent systems include hexane/ethyl acetate, hexane/acetone, and ethanol/water. |
| Solution is Too Concentrated | If the solution is supersaturated, the compound may oil out. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling can lead to oiling out or the formation of very small crystals that are difficult to filter. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of a 4-SF₅-aniline derivative.
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Mobile Phase Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3. To visualize the spots on the TLC plate, use UV light (254 nm) and/or a potassium permanganate stain.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If a gradient is required, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities from a crude 4-SF₅-aniline derivative.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Stopper the funnel and shake gently, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer (containing the protonated amine) into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl twice more.
-
-
Basification:
-
Combine all aqueous extracts.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper).
-
-
Back-Extraction:
-
Transfer the basic aqueous solution back to a separatory funnel.
-
Extract the deprotonated amine with three portions of dichloromethane or ethyl acetate.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Typical Column Chromatography Conditions for 4-SF₅-Aniline Derivatives
| Derivative Type | Stationary Phase | Mobile Phase System | Typical Ratio | Reference |
| Amide derivatives of 4-SF₅-aniline | Silica Gel | Hexane / Ethyl Acetate | 10:1 to 5:1 | [3] |
| Amino acid derivatives of 4-SF₅-aniline | Silica Gel | Hexane / Dichloromethane | Gradient | [4] |
| Substituted 4-SF₅-anilines | Silica Gel | Hexane / Ethyl Acetate | Varies with substitution | [3] |
Visualizations
Caption: General purification workflow for 4-SF₅-aniline derivatives.
Caption: Troubleshooting logic for column chromatography issues.
References
stability of 4-Aminophenylsulfur Pentafluoride in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Aminophenylsulfur Pentafluoride in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is the pentafluorosulfanyl (SF5) group?
A1: The pentafluorosulfanyl (SF5) group is known for its high thermal and chemical stability. This stability is attributed to the strong sulfur-fluorine bonds. Generally, the SF5 group is resistant to hydrolysis and many common synthetic conditions.
Q2: What are the potential sources of instability for this compound?
A2: While the SF5 group itself is highly stable, the primary source of potential instability for this compound arises from the aniline functional group. The amino group (-NH2) is a nucleophile and can be susceptible to oxidation, alkylation, acylation, and other reactions common to aromatic amines. The stability of the compound can therefore be influenced by the solvent, pH, presence of electrophiles, and exposure to air and light.
Q3: Is there quantitative data available for the stability of this compound in common organic solvents?
Q4: How should this compound be stored?
A4: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light. For storage in solution, it is advisable to use anhydrous, aprotic solvents and to store the solutions at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). It is recommended to prepare solutions fresh whenever possible.
Troubleshooting Guides
Issue 1: I observe discoloration of my this compound solution over time.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that the solvent used is anhydrous and free of peroxides.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photochemical degradation.
-
Low Temperature Storage: Store stock solutions at -20°C or -80°C to slow down potential degradation processes.
-
Issue 2: My reaction yield is lower than expected when using a this compound solution that has been stored for some time.
-
Potential Cause 1: Degradation of the starting material. The compound may have degraded during storage, reducing the concentration of the active reagent.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the stored solution using a suitable analytical method like HPLC or ¹H NMR.
-
Prepare Fresh Solutions: It is best practice to prepare solutions of this compound fresh for each experiment to ensure accurate concentration and high reactivity.
-
-
-
Potential Cause 2: Incompatibility with the solvent. The solvent may be reacting with the this compound.
-
Troubleshooting Steps:
-
Solvent Selection: Avoid using protic solvents (e.g., methanol, ethanol) for long-term storage if there is a possibility of reaction with the amino group. Aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.
-
Test Stability: If you must use a particular solvent, perform a preliminary stability study by dissolving a small amount of the compound and monitoring its purity over time under your experimental conditions.
-
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent by ¹H NMR Spectroscopy
This protocol allows for the qualitative and quantitative assessment of the stability of this compound in a deuterated solvent over time.
-
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., DMSO-d6, CD3CN, DMF-d7)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known chemical shift that does not overlap with the analyte signals)
-
NMR tubes
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent of known concentration.
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the internal standard stock solution to create the test solution.
-
Transfer an aliquot of the freshly prepared test solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0). Ensure that the spectral parameters are optimized for quantitative analysis (e.g., sufficient relaxation delay).
-
Store the NMR tube under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
Process the spectra and integrate the signals corresponding to this compound and the internal standard.
-
Calculate the relative amount of this compound remaining at each time point by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.
-
Protocol 2: General Procedure for Developing a Stability-Indicating HPLC Method
This protocol provides a framework for developing an HPLC method to separate this compound from its potential degradation products.
-
Objective: To develop a chromatographic method that can resolve the parent compound from any impurities or degradants.
-
Initial Method Development:
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where this compound has significant absorbance.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies to generate potential degradation products.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat.
-
Oxidation: Treat the compound with a solution of hydrogen peroxide.
-
Thermal Stress: Expose the solid compound to elevated temperatures.
-
Photolytic Stress: Expose a solution of the compound to UV light.
-
-
Method Optimization:
-
Analyze the stressed samples using the initial HPLC method.
-
If any degradation products co-elute with the main peak, optimize the mobile phase gradient, buffer pH, or change the column stationary phase to achieve baseline separation.[2]
-
-
Data Analysis:
-
The peak purity of the this compound peak in the stressed samples should be assessed using a diode array detector to confirm that it is not co-eluting with any degradants.
-
Data Summary
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for stability issues with this compound.
References
handling and storage guidelines for 4-Aminophenylsulfur Pentafluoride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 4-Aminophenylsulfur Pentafluoride.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 2993-24-0 | [1][2][3] |
| Molecular Formula | C₆H₆F₅NS | [1] |
| Molecular Weight | 219.17 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [1][2][3] |
| Melting Point | 63 - 68 °C | [1] |
| Purity | ≥ 95% (GC) | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues encountered during the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It can cause eye and skin burns.[5] The compound may also cause severe respiratory and digestive tract irritation with possible burns.[5] It is also hygroscopic, meaning it absorbs moisture from the air.[5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is mandatory to wear protective gloves, protective clothing, and eye/face protection.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[2][4]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place at a temperature between 2 - 8 °C.[1][2][4] It should be stored locked up or in an area accessible only to qualified or authorized personnel.[4] Protect from moisture.[6]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash with plenty of water and call a poison center or doctor if you feel unwell.[2][3] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.[6]
Q5: What is the correct procedure for cleaning up a spill?
A5: For spills, evacuate the area and ensure adequate ventilation.[4] Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[6] Avoid generating dust.[4] Do not let the product enter drains.[4]
Q6: The material has changed color or appears clumpy. Is it still usable?
A6: this compound is described as a white to light yellow or light orange powder or crystal.[1][2][3] A significant change in color or the formation of clumps may indicate decomposition or moisture absorption, as the compound is hygroscopic.[5] It is recommended to re-evaluate the purity of the material before use if its appearance has changed.
Experimental Protocols
While specific experimental protocols are highly dependent on the reaction being performed, a general workflow for using this compound in a reaction is outlined below.
General Workflow for a Reaction using this compound:
-
Preparation:
-
Ensure all glassware is dry.
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE (lab coat, safety glasses, and gloves).
-
-
Reagent Handling:
-
Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the reagent quickly and in a dry atmosphere if possible (e.g., in a glove box).
-
Close the container tightly immediately after use.
-
-
Reaction Setup:
-
Add the this compound to the reaction vessel containing the appropriate solvent and other reactants under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction carefully as per the specific protocol.
-
Extract the product and wash the organic layer.
-
Dry the organic layer over an appropriate drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using a suitable technique such as column chromatography, recrystallization, or distillation.
-
Visualizations
Logical Workflow for Handling a New Container
General Experimental Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2993-24-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 2993-24-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Reactions with 4-Aminophenylsulfur Pentafluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-Aminophenylsulfur Pentafluoride.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this compound?
A: The primary reason for low yields is the significantly reduced nucleophilicity of the aniline nitrogen. The pentafluorosulfanyl (SF₅) group is a very strong electron-withdrawing group, pulling electron density away from the aromatic ring and the amino group.[1] This deactivation makes the amine a poor nucleophile, leading to sluggish or incomplete reactions under standard conditions.
Q2: What are the key properties of the pentafluorosulfanyl (SF₅) group that I should be aware of?
A: The SF₅ group is characterized by its high electronegativity, thermal stability, and chemical robustness.[2] It is more electronegative and more lipophilic than the trifluoromethyl (CF₃) group.[3] These properties can enhance the metabolic stability and membrane permeability of molecules, which is advantageous in drug design.[2] However, the strong electron-withdrawing nature of the SF₅ group significantly impacts the reactivity of the parent molecule.[4][5]
Q3: Are there any specific safety precautions I should take when working with this compound?
A: Yes, this compound is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How should I purify compounds containing the pentafluorosulfanyl (SF₅) group?
A: Standard purification techniques such as column chromatography on silica gel are generally applicable. Due to the lipophilic nature of the SF₅ group, a less polar eluent system may be required compared to non-fluorinated analogs. Recrystallization can also be an effective purification method.
Troubleshooting Guides for Common Reactions
Amide Coupling Reactions
Issue: Low yield or no reaction when coupling this compound with a carboxylic acid.
This is a frequent challenge due to the poor nucleophilicity of the aniline.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents may be ineffective. Utilize more potent activating agents.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary.
-
Base: A non-nucleophilic organic base is crucial to neutralize acids without competing in the reaction.
Summary of Recommended Amide Coupling Conditions:
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| HATU | DIPEA | DMF or ACN | Room Temp. to 50 | 12-24 | Highly efficient for electron-deficient anilines.[6] |
| EDC/HOBt | DIPEA | ACN | Room Temp. | 18-24 | A classic, cost-effective method, but may require longer reaction times.[1][7] |
| Acyl Chloride | Pyridine or Et₃N | DCM or Toluene | 0 to Room Temp. | 2-12 | A robust two-step method involving the formation of a reactive acyl chloride.[6] |
Experimental Protocol: HATU-Mediated Amide Coupling
-
Preparation: In a dry flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 mmol), this compound (1.1 mmol), and HATU (1.1 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Amide Coupling:
Caption: Troubleshooting workflow for failed amide coupling reactions.
Diazotization and Sandmeyer Reactions
Issue: Decomposition of the diazonium salt or formation of side products (e.g., phenols).
Aryl diazonium salts derived from electron-deficient anilines can be unstable.
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step to prevent decomposition of the diazonium salt.[2][8]
-
Acid Choice: The choice of acid can influence the stability of the diazonium salt.
-
Nitrite Source: Use a stoichiometric amount of sodium nitrite or an organic nitrite source.
Summary of Diazotization Conditions:
| Nitrite Source | Acid | Solvent | Temperature (°C) | Key Considerations |
| NaNO₂ | HCl or H₂SO₄ | Water/Acid | 0-5 | Classic and widely used method.[9] |
| t-BuONO | Acetonitrile | Acetonitrile | 0-5 | Milder conditions, avoids strong aqueous acids.[10] |
| NaNO₂ | p-TsOH | Acetonitrile | Room Temp. | Allows for a one-pot diazotization-iodination.[9] |
Experimental Protocol: Diazotization followed by Sandmeyer Reaction (Chlorination)
-
Diazotization: Suspend this compound (1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL) and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 mmol) in concentrated HCl (5 mL). Add the cold diazonium salt solution to the cuprous chloride solution in portions, with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.
-
Workup and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography or distillation.
Signaling Pathway for Diazotization and Potential Side Reactions:
Caption: Reaction pathway for diazotization and Sandmeyer reaction.
Buchwald-Hartwig Amination
Issue: Low or no conversion in the palladium-catalyzed coupling of a halo-phenylsulfur pentafluoride derivative with an amine.
The electron-deficient nature of the aryl halide can make oxidative addition challenging.
Troubleshooting Steps:
-
Ligand Selection: Use electron-rich, bulky phosphine ligands to facilitate the catalytic cycle.
-
Base Selection: The choice of base is critical and can significantly affect the reaction outcome.
-
Catalyst System: Employ a well-defined, air-stable palladium precatalyst for consistent results.
Summary of Recommended Buchwald-Hartwig Amination Conditions:
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | Effective for electron-deficient aryl halides.[1] |
| XPhos Pd G3 | NaOtBu | Toluene | 100-110 | Air-stable precatalyst simplifies reaction setup.[1] | |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 110 | A classic catalyst, may require longer reaction times. |
Experimental Protocol: Buchwald-Hartwig Amination using a G3 Precatalyst
-
Preparation: In a glovebox or under an inert atmosphere, add the halo-phenylsulfur pentafluoride derivative (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vessel and heat in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazotisation [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions for SF5-Anilines
Welcome to the technical support center for the optimization of coupling reactions involving pentafluorosulfanyl (SF5)-anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common cross-coupling methodologies.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with SF5-aniline substrates.
Suzuki-Miyaura Coupling: Low to No Product Formation
Problem: You are attempting a Suzuki-Miyaura coupling with an SF5-substituted aryl halide and an arylboronic acid, but you observe low or no conversion to the desired biaryl product.
Possible Causes and Solutions:
-
Inadequate Catalyst Activity: The strong electron-withdrawing nature of the SF5 group can render the aryl halide less reactive towards oxidative addition, which is often the rate-limiting step.
-
Solution: Employ a more electron-rich and bulky phosphine ligand to accelerate oxidative addition. Ligands such as SPhos, XPhos, or RuPhos are often effective for challenging substrates.[1][2] Consider using a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) for more consistent results.[1]
-
-
Poor Base Efficacy: The choice of base is critical for the transmetalation step.
-
Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to acidic conditions or residual water, leading to its decomposition.
-
Solution: Use anhydrous solvents and reagents. Consider using a boronate ester (e.g., a pinacol ester) which can be more stable under the reaction conditions.
-
-
Sub-optimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1]
-
Buchwald-Hartwig Amination: Low Yield with SF5-Anilines
Problem: You are performing a Buchwald-Hartwig amination with an SF5-aniline and an aryl halide, but the desired arylamine product is obtained in low yield.
Possible Causes and Solutions:
-
Reduced Nucleophilicity of the SF5-Aniline: The potent electron-withdrawing SF5 group significantly decreases the nucleophilicity of the aniline nitrogen, making it a challenging substrate for C-N bond formation.[1]
-
Solution 1: Ligand Choice is Critical: Standard phosphine ligands are often ineffective. Utilize bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos to promote the reductive elimination step.[2] N-heterocyclic carbene (NHC) ligands can also offer enhanced stability and reactivity.[1]
-
Solution 2: Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the weakly acidic N-H bond of the electron-deficient SF5-aniline. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.
-
-
Catalyst Inhibition or Deactivation: The aniline substrate or other components in the reaction mixture may coordinate to the palladium center and inhibit catalysis.
II. Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my aryl halide in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A1: Homocoupling is a common side reaction, especially with electron-rich aryl halides. To minimize it, ensure rigorous exclusion of oxygen from your reaction, as it can promote the formation of Pd(II) species that lead to homocoupling. Using a pre-formed Pd(0) catalyst or a reliable precatalyst can also help. Additionally, carefully controlling the stoichiometry of your reagents and ensuring a slight excess of the boronic acid can favor the desired cross-coupling pathway.
Q2: My Buchwald-Hartwig reaction with an SF5-aniline is producing a significant amount of hydrodehalogenated arene. What is the cause and how can I prevent it?
A2: Hydrodehalogenation is a competing side reaction where the aryl halide is reduced. This can be promoted by certain bases and ligands. The choice of a bulky, electron-rich ligand, such as XPhos or BrettPhos, is crucial as it can favor the desired reductive elimination over competing pathways.[2] Also, ensure that your reaction medium is free of adventitious water or other proton sources.
Q3: Can I use the same ligand for both Suzuki-Miyaura and Buchwald-Hartwig couplings of SF5-anilines?
A3: While some bulky, electron-rich phosphine ligands like XPhos have shown efficacy in both types of reactions for challenging substrates, it is not a universal rule.[2][5] The optimal ligand often depends on the specific substrates and the reaction type. It is always recommended to perform a small-scale screen of a few different classes of ligands to identify the best performer for your specific transformation.
Q4: What is the general reactivity order for aryl halides in coupling reactions with SF5-anilines?
A4: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-X bond strength: Ar-I > Ar-Br > Ar-Cl.[6] Aryl iodides are the most reactive, followed by bromides, and then chlorides, which often require more forcing conditions or specialized catalyst systems.
III. Data Presentation: Comparative Reaction Conditions
The following tables provide a summary of typical reaction conditions and expected yields for Suzuki-Miyaura and Buchwald-Hartwig couplings involving SF5-anilines, based on literature precedents for electron-deficient substrates.
Table 1: Suzuki-Miyaura Coupling of SF5-Aryl Halides with Phenylboronic Acid
| Entry | SF5-Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(SF5)-aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~85 |
| 2 | 4-Chloro-3-(SF5)-aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | ~70 |
| 3 | 4-Iodo-3-(SF5)-aniline | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 8 | ~90 |
Note: Yields are approximate and can vary based on the specific boronic acid partner and precise reaction conditions.
Table 2: Buchwald-Hartwig Amination of 4-Bromo-3-(SF5)-aniline with Various Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | XPhos Pd G3 (2) | XPhos | NaOtBu (1.4) | Toluene | 110 | 16 | ~80 |
| 2 | Morpholine | RuPhos Pd G3 (2) | RuPhos | NaOtBu (1.4) | Dioxane | 100 | 12 | ~90 |
| 3 | Benzylamine | BrettPhos Pd G3 (2) | BrettPhos | LHMDS (1.5) | Toluene | 100 | 18 | ~75 |
Note: Yields are approximate and highly dependent on the specific aryl halide and amine coupling partners.
IV. Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an SF5-Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube, add the SF5-aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Addition of Base: Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of an SF5-Aniline
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), the SF5-aniline (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the strong base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.[1]
-
Inert Atmosphere: Seal the tube with a septum. If not in a glovebox, evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of Pentafluorosulfanyl Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of pentafluorosulfanyl (SF5) compounds. The following information is intended to supplement, not replace, institutional safety protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any chemical waste disposal.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with pentafluorosulfanyl compounds?
A1: Pentafluorosulfanyl compounds are characterized by their high thermal and chemical stability. The primary hazard lies in their persistence and the potential for the release of toxic and corrosive fluoride ions upon degradation. Due to the strong S-F bonds, these compounds are resistant to many common chemical degradation methods. Therefore, incomplete degradation can lead to the release of hazardous intermediates. All handling and disposal should be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment (PPE).
Q2: Can I dispose of small quantities of pentafluorosulfanyl compounds down the drain?
A2: No. Pentafluorosulfanyl compounds and other halogenated organic waste should never be poured down the drain.[1] These compounds are persistent and can be harmful to aquatic life. All waste containing SF5 compounds must be collected and treated as hazardous waste.
Q3: Is incineration a suitable disposal method for pentafluorosulfanyl compounds?
A3: High-temperature incineration is a potential disposal method for many organic compounds. However, for highly fluorinated compounds, it is crucial to ensure that the incineration facility is equipped with appropriate scrubbers to handle the release of acidic gases such as hydrogen fluoride (HF) and sulfur oxides (SOx). Always consult with your institution's EHS office to identify a certified hazardous waste disposal company capable of handling highly fluorinated materials.
Q4: Are there any known chemical incompatibilities for pentafluorosulfanyl compounds that I should be aware of during storage and disposal?
A4: While SF5 compounds are generally stable, they should be stored away from strong reducing agents. As a general principle for all hazardous waste, do not mix pentafluorosulfanyl compound waste with other waste streams unless their compatibility is known.[2] In particular, avoid mixing with strong acids, bases, and oxidizers to prevent uncontrolled reactions.
Troubleshooting Guide: Photodegradation of Pentafluorosulfanyl Compounds
Photodegradation is a promising method for the controlled decomposition of pentafluorosulfanyl compounds in a laboratory setting. This process uses ultraviolet (UV) light to break the stable S-F bonds, leading to the mineralization of the SF5 group into sulfate and fluoride ions.
| Issue | Possible Cause | Recommended Action |
| Incomplete Degradation (Low Fluoride Ion Concentration) | Insufficient irradiation time or intensity. | Increase the duration of UV exposure. If possible, use a higher-powered UV lamp. Monitor the degradation progress by taking aliquots at regular intervals. |
| Inappropriate solvent. | Ensure the solvent used is transparent to the UV wavelength being used to allow for maximum light penetration. | |
| Reaction mixture is too concentrated. | Dilute the waste solution. Highly concentrated solutions can absorb most of the light at the surface, preventing it from reaching the entire volume. | |
| Reaction Stalls or Proceeds Very Slowly | Fouling of the reaction vessel. | If the reaction mixture becomes cloudy or a precipitate forms, the UV light may be blocked. Clean the reaction vessel and consider filtering the solution before continuing irradiation. |
| Incorrect UV wavelength. | The C-S and S-F bonds in pentafluorosulfanyl compounds absorb in the UV region. A broad-spectrum UV lamp or a lamp with a specific wavelength known to be effective for similar compounds should be used. | |
| Formation of a Precipitate | Precipitation of calcium fluoride. | If calcium hydroxide is used for neutralization, the formation of calcium fluoride precipitate is expected. This can be removed by filtration. |
| Polymerization or side reactions. | If an unexpected precipitate forms, it may be due to side reactions. It is advisable to stop the reaction and consult with your EHS department for analysis and disposal of the unknown material. | |
| pH of the solution becomes highly acidic. | Release of hydrofluoric acid (HF). | This is an expected outcome of the degradation process. The solution should be neutralized with a suitable base, such as calcium hydroxide or sodium hydroxide.[3] |
Experimental Protocols
Protocol 1: Photodegradation of Aromatic Pentafluorosulfanyl Compounds
This protocol provides a general procedure for the degradation of aromatic pentafluorosulfanyl compounds using UV irradiation. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Waste solution of aromatic pentafluorosulfanyl compound in a UV-transparent solvent (e.g., water, acetonitrile).
-
Laboratory-scale photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp).
-
Quartz immersion well for the UV lamp.
-
Reaction vessel (borosilicate glass or quartz).
-
Stirring plate and stir bar.
-
Calcium Hydroxide (Ca(OH)₂) or Sodium Hydroxide (NaOH) for neutralization.
-
Fluoride ion selective electrode or a photometric test kit for fluoride analysis.[2][6][7][8]
Procedure:
-
Setup: Assemble the photochemical reactor in a chemical fume hood. Place the reaction vessel on a stirring plate and add a stir bar. Insert the quartz immersion well into the reaction vessel. Connect the cooling system to the immersion well and start the flow of coolant.[4][5]
-
Sample Preparation: Dilute the waste containing the pentafluorosulfanyl compound with a suitable solvent to a concentration that allows for efficient light penetration (typically in the low mg/L to g/L range).
-
Irradiation: Transfer the diluted waste solution to the reaction vessel. Turn on the magnetic stirrer to ensure the solution is well-mixed. Insert the UV lamp into the immersion well and turn it on.
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture to measure the fluoride ion concentration. Continue the irradiation until the fluoride concentration plateaus, indicating the completion of the degradation.
-
Neutralization: After the reaction is complete, turn off the UV lamp and allow the solution to cool. Slowly add a slurry of calcium hydroxide or a solution of sodium hydroxide to neutralize the acidic solution to a pH between 6.5 and 8.5.[3]
-
Precipitation and Filtration: If calcium hydroxide was used, a precipitate of calcium fluoride (CaF₂) will form.[9] Allow the precipitate to settle, then separate the solid by filtration.
-
Final Disposal: The filtered solid (calcium fluoride sludge) should be collected as hazardous waste. The neutralized aqueous solution should be tested for residual fluoride and organic content before being disposed of according to institutional guidelines.[9][10][11][12]
Protocol 2: Quantitative Analysis of Fluoride Ions
This protocol outlines the use of a fluoride ion-selective electrode (ISE) to monitor the degradation process.
Materials:
-
Fluoride Ion-Selective Electrode (ISE).
-
Reference electrode.
-
pH/ion meter.
-
Fluoride standards of known concentrations.
-
Total Ionic Strength Adjustment Buffer (TISAB).
Procedure:
-
Calibration: Prepare a series of fluoride standards and add TISAB to each in a 1:1 ratio.[8] Calibrate the fluoride ISE according to the manufacturer's instructions.
-
Sample Measurement: Take an aliquot of the reaction mixture and mix it with TISAB in a 1:1 ratio.[8]
-
Analysis: Immerse the fluoride ISE and reference electrode in the sample and record the fluoride concentration.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Pentafluorosulfanyl Compounds and Their Waste
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of corrosive chemicals and UV radiation during photodegradation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the compounds and their degradation products. |
| Body Protection | Flame-resistant lab coat. | Protects against chemical splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of volatile compounds or aerosols. |
Table 2: Typical Parameters for Photodegradation of Aromatic Pentafluorosulfanyl Compounds
| Parameter | Value/Range | Notes |
| UV Lamp Type | Medium-pressure mercury lamp | Provides broad-spectrum UV radiation. |
| Wavelength | 200-400 nm | Effective range for inducing C-S and S-F bond cleavage. |
| Solvent | Water, Acetonitrile | Must be transparent to UV light at the operating wavelength. |
| Initial Concentration | 10-1000 mg/L | Higher concentrations may require longer irradiation times or dilution. |
| Reaction Time | 1-24 hours | Highly dependent on the compound, concentration, and lamp intensity. |
| Neutralizing Agent | Calcium hydroxide or Sodium hydroxide | To neutralize the generated HF. |
| Final pH | 6.5 - 8.5 | Standard range for disposal of aqueous waste. |
Mandatory Visualization
Caption: Logical workflow for the safe disposal of pentafluorosulfanyl compounds via photodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. saudijournals.com [saudijournals.com]
- 3. microchemicals.com [microchemicals.com]
- 4. photochemicalreactors.co.uk [photochemicalreactors.co.uk]
- 5. artsci.tamu.edu [artsci.tamu.edu]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. CN109775743B - Method for extracting pure calcium fluoride from calcium fluoride sludge - Google Patents [patents.google.com]
- 10. JP2021011418A - Method of cleaning calcium fluoride sludge - Google Patents [patents.google.com]
- 11. Reuse of hazardous calcium fluoride sludge from the integrated circuit industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
preventing decomposition of 4-Aminophenylsulfur Pentafluoride during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis and handling of 4-Aminophenylsulfur Pentafluoride. The information is designed to help prevent decomposition and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a robust molecule, largely due to the high thermal and chemical stability of the pentafluorosulfanyl (SF₅) group. The strength of the sulfur-fluorine bonds makes this group resistant to degradation under many standard reaction conditions. However, decomposition can be initiated by reactions involving the amino group, particularly under harsh conditions or with incompatible reagents.
Q2: How does the SF₅ group affect the reactivity of the amino group?
A2: The SF₅ group is one of the most potent electron-withdrawing groups, significantly more so than a trifluoromethyl (CF₃) group.[1][2] This has a substantial impact on the amino group's reactivity:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the SF₅ group decreases the electron density on the aniline nitrogen, making it less nucleophilic than aniline itself. This can necessitate more forcing conditions for reactions like acylation and alkylation.
-
Lower Basicity: The pKa of the conjugate acid of this compound is lower than that of aniline, meaning it is a weaker base. This is an important consideration when selecting reaction conditions, particularly in acid-catalyzed processes.
Q3: Can the SF₅ group itself decompose during a reaction?
A3: The SF₅ group is exceptionally stable and generally does not decompose under common organic reaction conditions, including the presence of strong acids and oxidizing or reducing agents.[2] However, extremely harsh conditions, such as very high temperatures combined with strong bases or certain reactive metals, could potentially compromise the S-F bonds, though this is not a common issue in typical synthetic applications.
Troubleshooting Guides
This section provides practical advice for common synthetic transformations involving this compound.
Issue 1: Incomplete or Slow Acylation Reactions
-
Symptoms: Low yield of the desired N-acylated product, with a significant amount of unreacted starting material.
-
Potential Cause: The reduced nucleophilicity of the amino group due to the electron-withdrawing SF₅ group can lead to slow or incomplete reactions with acylating agents.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: For Friedel-Crafts acylation, a higher concentration of the Lewis acid catalyst (e.g., AlCl₃) may be required to drive the reaction to completion.
-
Use a More Reactive Acylating Agent: Consider using an acyl halide (e.g., acetyl chloride) instead of an anhydride (e.g., acetic anhydride) as they are generally more reactive.
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Monitor the reaction closely for any signs of decomposition.
-
Employ a Stronger Base: In reactions requiring a base to scavenge the acid byproduct (e.g., Schotten-Baumann conditions), a stronger, non-nucleophilic base may be beneficial.
-
Issue 2: Side Reactions During Diazotization
-
Symptoms: Formation of colored impurities, tar-like substances, or a lower-than-expected yield of the desired product from a subsequent Sandmeyer or similar reaction.
-
Potential Cause: While the diazonium salt of this compound is surprisingly stable and can be isolated as a tetrafluoroborate salt, improper diazotization conditions can still lead to side reactions.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: Diazotization reactions should be carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium salt.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and portion-wise to the acidic solution of this compound to maintain temperature control and avoid localized excesses of nitrous acid.
-
Ensure Sufficient Acidity: Use a sufficient excess of a strong, non-nucleophilic acid (e.g., HBF₄, HCl) to ensure complete protonation of the amino group and to prevent the coupling of the diazonium salt with unreacted amine.
-
Use Freshly Prepared Nitrous Acid: Prepare the nitrous acid in situ from sodium nitrite and a strong acid for immediate use.
-
Issue 3: Difficulty in N-Alkylation
-
Symptoms: Low conversion to the N-alkylated product, with the starting material being the major component recovered.
-
Potential Cause: Similar to acylation, the reduced nucleophilicity of the amino group can make N-alkylation challenging.
-
Troubleshooting Steps:
-
Select a Stronger Base: A strong base is often required to deprotonate the amine and increase its nucleophilicity. Consider bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or THF.
-
Use a More Reactive Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Using a more reactive alkylating agent can improve yields.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of alkylation. As always, monitor for potential decomposition.
-
Consider Alternative Alkylation Methods: For more challenging alkylations, consider reductive amination if the corresponding aldehyde or ketone is available.
-
Data Presentation
| Parameter | This compound | Aniline |
| pKa (of conjugate acid) | Lower | Higher |
| Nucleophilicity of Amino Group | Lower | Higher |
| Reactivity in Electrophilic Aromatic Substitution | Deactivated Ring | Activated Ring |
Experimental Protocols
Protocol 1: Diazotization of this compound and Isolation of the Tetrafluoroborate Salt
-
Dissolution: Dissolve this compound in a solution of tetrafluoroboric acid (HBF₄) in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Diazotization: While maintaining the temperature at 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise.
-
Stirring: Continue stirring the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Isolation: The resulting diazonium tetrafluoroborate salt will precipitate from the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the isolated diazonium salt under vacuum. The resulting 4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate is a versatile intermediate for various subsequent reactions.[3]
Protocol 2: General Procedure for N-Acylation
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine.
-
Acylating Agent: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for selecting appropriate reaction conditions to prevent decomposition.
Caption: Troubleshooting flowchart for common reaction issues.
References
Technical Support Center: Characterization of SF₅-Containing Molecules
Welcome to the technical support center for the analytical characterization of molecules containing the pentafluorosulfanyl (SF₅) group. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The unique properties of the SF₅ group, such as its high electronegativity, thermal stability, and lipophilicity, make it a valuable substituent in medicinal chemistry and materials science. However, these same properties can present significant analytical challenges.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used to characterize SF₅-containing molecules?
A1: The primary analytical techniques for characterizing SF₅-containing compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is crucial for confirming the presence and integrity of the SF₅ group. ¹H and ¹³C NMR are also standard for overall structural elucidation.[4]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, which can help confirm the structure.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for purification and to assess purity.
-
X-ray Crystallography: Provides definitive structural information, including bond lengths and angles of the SF₅ group.[5][6]
-
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the S-F bonds.[2]
Q2: Why is the SF₅ group sometimes called a "super-trifluoromethyl group"?
A2: The SF₅ group is often referred to as a "super-trifluoromethyl group" because it shares some properties with the trifluoromethyl (CF₃) group but often to a greater extent. For instance, the SF₅ group has higher electronegativity and lipophilicity than the CF₃ group.[3] These characteristics can enhance a molecule's metabolic stability and membrane permeability, which is highly desirable in drug design.[1]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Complex or unexpected ¹⁹F NMR spectra for my SF₅-containing compound.
-
Possible Cause 1: Second-order effects. The ¹⁹F NMR spectrum of an SF₅ group typically shows a characteristic pattern: a doublet for the four equatorial fluorines (Fₑ) and a quintet for the axial fluorine (Fₐ) due to J-coupling. However, if the chemical shift difference between the axial and equatorial fluorines is small, second-order effects can lead to a more complex, less-resolved spectrum.
-
Solution:
-
Acquire the spectrum on a higher-field NMR spectrometer to increase the chemical shift dispersion.
-
Use simulation software to model the spectrum and confirm the coupling constants and chemical shifts.
-
-
Possible Cause 2: Presence of impurities or degradation products. SF₅-containing compounds can be reactive and may degrade under certain conditions.[1]
-
Solution:
-
Re-purify the sample using an appropriate chromatographic technique.
-
Acquire a fresh spectrum immediately after purification.
-
Check for the presence of hydrolysis or other degradation products by looking for characteristic signals in the ¹⁹F NMR spectrum.
-
Quantitative Data: Typical ¹⁹F NMR Parameters for Aromatic SF₅ Compounds
| Parameter | Typical Value | Notes |
| Chemical Shift (δ) of Fₐ | Varies with aromatic substitution | Sensitive to the electronic environment of the aromatic ring.[4] |
| Chemical Shift (δ) of Fₑ | Varies with aromatic substitution | Sensitive to the electronic environment of the aromatic ring.[4] |
| Coupling Constant (J Fₐ-Fₑ) | ~150 Hz | This large coupling constant is a hallmark of the SF₅ group.[4] |
This data is generalized. Actual values will vary based on the specific molecular structure.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified SF₅-containing compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected chemical shift range for SF₅ groups (typically +40 to +80 ppm relative to CFCl₃).[7]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds.
-
-
Processing: Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. Reference the spectrum appropriately.
Mass Spectrometry (MS)
Problem: Difficulty obtaining a clear molecular ion peak for my SF₅-containing molecule.
-
Possible Cause 1: In-source fragmentation. The SF₅ group can be labile under certain ionization conditions, leading to fragmentation in the ion source and a weak or absent molecular ion peak.[8]
-
Solution:
-
Possible Cause 2: Low ionization efficiency. The high electronegativity of the SF₅ group can sometimes suppress ionization.
-
Solution:
-
Try different ionization modes (positive vs. negative). Depending on the overall molecular structure, one mode may be significantly more efficient.
-
For ESI, experiment with different solvent systems and additives to promote ion formation.
-
For MALDI, screen different matrices to find one that is optimal for your compound.[11]
-
Quantitative Data: Common Mass Fragments for SF₅-Containing Compounds
| Fragment | m/z | Notes |
| [M-F]⁺ | M-19 | Loss of a single fluorine atom. |
| [M-SF]⁺ | M-51 | Loss of an SF fragment. |
| [M-SF₂]⁺ | M-70 | Loss of an SF₂ fragment. |
| [M-SF₃]⁺ | M-89 | Loss of an SF₃ fragment. |
| [M-SF₄]⁺ | M-108 | Loss of an SF₄ fragment. |
| [SF₅]⁺ | 127 | Observation of the pentafluorosulfanyl cation itself. |
These are common fragmentation pathways; the observed fragments will depend on the specific molecule and the ionization method used.
Experimental Protocol: Optimizing ESI-MS for SF₅-Containing Molecules
-
Sample Preparation: Prepare a dilute solution (1-10 µM) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (5-10 µL/min) to allow for optimization of the source parameters.
-
Parameter Optimization:
-
Start with gentle source conditions (low capillary and cone voltages).
-
Gradually increase the voltages while monitoring the intensity of the molecular ion and fragment ions.
-
Adjust the nebulizing gas flow and drying gas temperature to achieve stable spray and efficient desolvation.
-
-
Data Acquisition: Once optimal conditions are found, acquire the full scan mass spectrum.
Chromatography
Problem: Poor peak shape or retention of my SF₅-containing compound in HPLC.
-
Possible Cause 1: Instability on the stationary phase. Some SF₅-containing compounds may be sensitive to the acidity of standard silica-based stationary phases.[12]
-
Solution:
-
Use a column with a different stationary phase, such as a polymer-based or a hybrid silica-polymer column.
-
Add a modifier to the mobile phase, such as a small amount of a basic additive (e.g., triethylamine) if the compound is basic, to improve peak shape.
-
-
Possible Cause 2: High lipophilicity. The SF₅ group significantly increases the lipophilicity of a molecule, which can lead to very long retention times or even irreversible adsorption on reversed-phase columns.[1][13][14]
-
Solution:
-
Increase the proportion of the organic solvent in the mobile phase.
-
Use a shorter alkyl chain stationary phase (e.g., C8 or C4 instead of C18).
-
Consider using a different chromatographic mode, such as normal-phase or hydrophilic interaction chromatography (HILIC), if appropriate for the molecule.
-
Troubleshooting Workflow for HPLC Analysis
Logical Relationships in Data Interpretation
The following diagram illustrates the logical flow for characterizing a novel SF₅-containing compound, integrating data from multiple analytical techniques.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. as.uky.edu [as.uky.edu]
- 11. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Drug Design: 4-Aminophenylsulfur Pentafluoride vs. 4-Trifluoromethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the plethora of available building blocks, 4-aminophenylsulfur pentafluoride and 4-trifluoromethylaniline have emerged as prominent scaffolds. This guide provides an objective, data-driven comparison of these two key intermediates to aid researchers in making informed decisions during the drug design process.
Executive Summary
The pentafluorosulfanyl (SF₅) group is often dubbed a "super-trifluoromethyl" group due to its enhanced metabolic stability and unique electronic properties. While both this compound and 4-trifluoromethylaniline offer advantages in drug design, such as increased lipophilicity and metabolic stability, the SF₅-substituted compound often exhibits superior resistance to metabolic degradation. This guide delves into a detailed comparison of their key physicochemical properties, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a molecular scaffold in drug design is heavily influenced by its intrinsic physicochemical properties. These parameters dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. Below is a summary of the key properties of this compound and 4-trifluoromethylaniline.
| Property | This compound | 4-Trifluoromethylaniline |
| Molecular Formula | C₆H₆F₅NS | C₇H₆F₃N |
| Molecular Weight | 219.18 g/mol | 161.12 g/mol |
| Melting Point | 63 - 68 °C[1] | 38 °C[2] |
| Boiling Point | Not readily available | 83 °C at 12 mmHg[3][4] |
| Density | Not readily available | 1.283 g/mL at 25 °C[3][4] |
| pKa (of the anilinium ion) | ~2.86 (Predicted for 3-isomer)[5] | ~5.3 |
| logP (Octanol-Water) | 3.9262 (Calculated)[6] | 1.95 - 2.39[7][8] |
In-Depth Analysis of Key Parameters
Lipophilicity (logP)
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of its membrane permeability and overall pharmacokinetic behavior. The calculated logP of this compound (3.9262) is significantly higher than that of 4-trifluoromethylaniline (1.95 - 2.39)[6][7][8]. This suggests that molecules incorporating the SF₅ moiety may exhibit enhanced membrane permeability, which can be advantageous for targeting intracellular proteins. However, excessively high lipophilicity can also lead to increased metabolic turnover and off-target toxicity.
Metabolic Stability
The substitution of hydrogen atoms with fluorine is a well-established strategy to block metabolic hot spots and enhance a drug's half-life. Both the trifluoromethyl (CF₃) and pentafluorosulfanyl (SF₅) groups are known to improve metabolic stability. However, the SF₅ group is generally considered to be more robust and resistant to metabolic degradation than the CF₃ group. This is attributed to the high strength of the sulfur-fluorine bonds and the steric hindrance provided by the octahedral geometry of the SF₅ group.
Acidity (pKa)
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed experimental protocols for the determination of key physicochemical properties are provided below.
Determination of logP (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the octanol-water partition coefficient (logP).
Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol or phosphate buffer.
-
Partitioning: Add a known volume of the complementary phase to the solution from step 2 in a sealed container.
-
Equilibration: Shake the container at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Determine the concentration of the test compound in both phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of pKa (Spectrophotometric Method)
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.
Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Spectral Measurement: Add a small aliquot of the stock solution to each buffer solution and record the UV-Vis absorbance spectrum for each sample.
-
Data Analysis: Identify the wavelength at which the maximum absorbance difference between the ionized and non-ionized forms occurs.
-
Calculation: Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Metabolic Stability Assay (Microsomal Stability Assay)
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture and the test compound solution to 37 °C. Initiate the reaction by adding the test compound to the reaction mixture.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Signaling Pathways and Drug Targets
Both this compound and 4-trifluoromethylaniline are versatile building blocks for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.
4-Trifluoromethylaniline in Kinase Inhibition
Many kinase inhibitors incorporate the 4-trifluoromethylaniline moiety. These drugs often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Examples include pazopanib and regorafenib, which are multi-kinase inhibitors targeting VEGFR, PDGFR, and other tyrosine kinases.
References
- 1. Pentafluorosulfanyl aniline | C6H6F5NS | CID 88249102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR4 Inhibition Enhances Efficacy of FLT3 Inhibitors in FLT3-Mutated AML Augmented by Suppressed TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of SF₅ and CF₃ Groups for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the trifluoromethyl (CF₃) group has been widely adopted, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a compelling alternative, often referred to as a "super-CF₃" for its unique and potent properties. This guide provides a comprehensive comparison of the electronic effects of the SF₅ and CF₃ groups, supported by experimental data and detailed methodologies, to inform molecular design strategies.
Physicochemical Properties: A Head-to-Head Comparison
The distinct electronic and steric properties of the SF₅ and CF₃ groups are central to their differential effects on molecular behavior. The SF₅ group is a significantly stronger electron-withdrawing group, possesses a larger steric footprint, and exhibits higher lipophilicity compared to the CF₃ group.[1] These differences can be strategically leveraged to fine-tune molecular properties for enhanced biological activity and improved drug-like characteristics.[2]
| Property | SF₅ Group | CF₃ Group |
| Hammett Constant (σp) | 0.68[1] | 0.53[1] |
| Hammett Constant (σm) | 0.61[1] | 0.43[1] |
| Electronegativity (Pauling Scale, Group) | ~3.65[3] | ~3.36[3] |
| Hansch Lipophilicity Parameter (π) | 1.23[1] | 0.88[1] |
| van der Waals Volume (ų) | ~80.5 | ~42.6 |
| ¹⁹F NMR Chemical Shift (vs. CFCl₃) | ~+60 to +90 ppm (apical F), ~+80 to +140 ppm (equatorial F)[4] | ~-60 to -80 ppm[4] |
Impact on Acidity (pKa)
The potent electron-withdrawing nature of the SF₅ group has a more pronounced effect on the acidity of neighboring functional groups compared to the CF₃ group. This is evident in the pKa values of substituted benzoic acids and other molecules. For instance, the introduction of an SF₅ group to a molecule generally results in a greater decrease in the pKa (increase in acidity) than the introduction of a CF₃ group at the same position.[5][6] This enhanced acidity can be critical for modulating the ionization state of a drug molecule at physiological pH, thereby influencing its solubility, membrane permeability, and target binding.
Experimental Protocols
Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids
The Hammett equation, log(K/K₀) = σρ, is a fundamental tool in physical organic chemistry for quantifying the electronic effect of substituents on a reaction center. The substituent constant (σ) is determined by measuring the acid dissociation constant (Ka) of a series of substituted benzoic acids and comparing them to the Ka of unsubstituted benzoic acid.
Materials:
-
Substituted benzoic acids (e.g., 4-(pentafluorosulfanyl)benzoic acid, 4-(trifluoromethyl)benzoic acid, benzoic acid)
-
Solvent (e.g., 70:30 ethanol-water solution)[7]
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)[7]
-
Calibrated pH meter with a combination glass electrode[7][8]
-
Magnetic stirrer and stir bar
-
Burette, pipette, and beakers
-
Solution Preparation: Prepare a solution of the benzoic acid derivative (e.g., 4.0 x 10⁻⁴ mol) in a defined volume of the solvent (e.g., 25 mL).[7]
-
Titration Setup: Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant (e.g., ~0.25 mL, reducing to ~0.1 mL near the equivalence point).[7]
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest slope). A first derivative plot (ΔpH/Δvol vs. volume of NaOH) can be used to accurately determine this point.[7]
-
The pH at half the equivalence point volume is equal to the pKa of the acid.[7]
-
-
Hammett Constant Calculation:
-
Calculate the pKa for the unsubstituted benzoic acid (pKa₀) and the substituted benzoic acid (pKa).
-
The Hammett constant (σ) is calculated using the equation: σ = pKa₀ - pKa (assuming the reaction constant ρ is 1 for the ionization of benzoic acids in water at 25°C).[7]
-
Synthesis of 4-(Pentafluorosulfanyl)benzoic Acid
The synthesis of SF₅-substituted arenes can be achieved through various methods. A common route involves the transformation of a nitro group to an amino group, followed by diazotization and subsequent reactions.
A Representative Synthetic Route: [9]
-
Reduction of Nitro to Aniline: 4-Nitro-1-(pentafluorosulfanyl)benzene is reduced to 4-(pentafluorosulfanyl)aniline. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C).
-
Diazotization and Subsequent Conversion: The resulting aniline is then converted to a diazonium salt, which can be further transformed into various functional groups, including a carboxylic acid. For example, the diazonium salt can be reacted with a cyanide source (e.g., CuCN) to form the nitrile, which is then hydrolyzed to the carboxylic acid. Alternatively, the diazonium salt can be converted to a bromide, which is then transformed into a Grignard reagent and carboxylated with CO₂.[9]
Synthesis of 4-(Trifluoromethyl)benzoic Acid
A variety of methods exist for the synthesis of CF₃-substituted benzoic acids. One common approach involves the trifluoromethylation of a corresponding halide.
A Representative Synthetic Route:
-
Halogenation: Benzoic acid can be halogenated (e.g., brominated) at the para position to yield 4-bromobenzoic acid.
-
Trifluoromethylation: The 4-bromobenzoic acid can then be subjected to a trifluoromethylation reaction. A common method involves the use of a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst (e.g., a copper or palladium complex).[10]
Spectroscopic Analysis: ¹⁹F NMR
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The chemical shifts of the fluorine atoms in SF₅ and CF₃ groups are distinct and highly sensitive to the local electronic environment.
General ¹⁹F NMR Acquisition Protocol: [11]
-
Sample Preparation: Dissolve the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a spectrometer equipped with a fluorine probe. Reference the chemical shifts to an external standard, typically trichlorofluoromethane (CFCl₃) at δ = 0 ppm.[11]
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. The SF₅ group typically displays two signals: a quintet for the apical fluorine and a doublet for the four equatorial fluorines, due to F-F coupling. The CF₃ group typically shows a singlet, unless coupled to other nearby fluorine or magnetically active nuclei.
Logical Workflow for Comparing Electronic Effects
Caption: Workflow for comparing the electronic effects of SF₅ and CF₃ groups.
Conclusion
The pentafluorosulfanyl (SF₅) group presents a powerful alternative to the trifluoromethyl (CF₃) group in the design of novel molecules for pharmaceutical and agrochemical applications. Its superior electron-withdrawing capacity, greater lipophilicity, and distinct steric profile offer medicinal chemists a valuable tool to modulate the properties of lead compounds. A thorough understanding of the comparative electronic effects, supported by robust experimental data, is crucial for the rational design of next-generation bioactive molecules. This guide provides a foundational framework for researchers to explore the potential of the SF₅ group in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 11. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of the Pentafluorosulfanyl Group in Drug Discovery: A Comparative Guide to Structure-Activity Relationships
The strategic incorporation of the pentafluorosulfanyl (SF5) group is proving to be a transformative approach in medicinal chemistry and agrochemistry. Often dubbed a "super-trifluoromethyl" group, the SF5 moiety offers a unique combination of physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of SF5-substituted compounds versus their trifluoromethyl (CF3) analogs and other relevant alternatives, supported by experimental data and detailed methodologies.
The SF5 group is gaining considerable attention due to its distinct characteristics, including high electronegativity, metabolic stability, and a larger steric footprint compared to the widely used CF3 group.[1][2] These properties can lead to improved potency, altered selectivity, and enhanced drug-like properties.[1][2] However, the impact of SF5 substitution is highly dependent on the specific molecular scaffold and its biological target. This guide explores several case studies to illustrate the nuanced effects of this emerging functional group.
Case Study 1: Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Autoimmune Diseases
The substitution of a CF3 group with an SF5 group in derivatives of the immunosuppressive drug teriflunomide has been shown to modulate its inhibitory activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.
Comparative Activity Data
| Compound | R-Group | DHODH Inhibition IC50 (µM) | T-cell Proliferation Inhibition IC50 (µM) |
| Teriflunomide | CF3 | 0.49 | 11.2 |
| SF5-Teriflunomide | SF5 | 0.51 | 8.48 |
| CF3O-Teriflunomide | OCF3 | 0.38 | 9.1 |
Data sourced from ACS Sensors, 2021.[1][3][4]
As shown in the table, the SF5-substituted teriflunomide analog exhibits comparable DHODH inhibition to the parent drug but shows improved potency in a T-cell proliferation assay, suggesting a potential for enhanced therapeutic efficacy.[1][3][4]
Experimental Protocol: DHODH Inhibition Assay
A colorimetric enzyme activity assay was utilized to determine the inhibitory activity of the teriflunomide derivatives on the DHODH enzyme. The protocol is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 50 mM Tris-HCl buffer (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 73 nM coenzyme Q10, and 211 nM 2,6-dichloroindophenol (DCIP).
-
Compound Dilution: Test compounds are serially diluted in DMSO, with final concentrations ranging from 4.9 nM to 50 µM.
-
Enzyme Addition: 7.5 nM of purified DHODH enzyme is added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, L-dihydroorotate (L-DHO).
-
Measurement: The reduction of DCIP is monitored by the decrease in absorbance at 620 nm over 60 minutes at 30°C.
-
Data Analysis: IC50 values are calculated from the dose-response curves.[1][3][4]
Case Study 2: p97 ATPase Inhibitors for Cancer Therapy
In the context of developing inhibitors for the AAA ATPase p97, a target in cancer therapy, the replacement of a CF3 group with an SF5 group on an indole scaffold led to a surprising decrease in activity. This highlights that the effects of SF5 substitution are not universally beneficial and are highly target-dependent.
Comparative Activity Data
| Compound | R-Group at C-5 of Indole | p97 ATPase Inhibition IC50 (µM) |
| 12 | CF3 | 4.7 ± 2.0 |
| 13 | SF5 | 21.5 ± 0.4 |
| 23 | NO2 | 0.05 ± 0.04 |
| 24 | CH3 | 0.24 ± 0.11 |
| 25 | OCH3 | 0.71 ± 0.22 |
| 26 | OCF3 | 3.8 ± 0.8 |
Data sourced from ACS Medicinal Chemistry Letters, 2015.[5]
The SF5-analog was the least active in this series, demonstrating a 4.5-fold decrease in potency compared to the CF3-substituted compound.[5] The authors suggest that the larger size and stronger electron-withdrawing nature of the SF5 group may not be optimal for the p97 binding pocket in this particular scaffold.[5]
Experimental Protocol: p97 ATPase ADP-Glo™ Assay
The inhibitory activity against p97 was determined using the ADP-Glo™ kinase assay, which measures the amount of ADP produced in the ATPase reaction.
-
Reaction Setup: Reactions are set up in a 384-well plate containing p97 enzyme in the presence of 100 µM ATP.
-
Compound Addition: Test compounds are added at various concentrations.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert the generated ADP to ATP, which then drives a luciferase-based light-generating reaction.
-
Luminescence Measurement: Luminescence is measured using a plate reader, with the signal being proportional to the amount of ADP produced and thus the enzyme activity.
-
Data Analysis: IC50 values are determined from the dose-response curves.[5]
Case Study 3: Meta-Diamide Insecticides
In the field of agrochemicals, the introduction of the SF5 group into meta-diamide insecticides has shown promise. A study on SF5-containing analogs of the insecticide broflanilide demonstrated high insecticidal activity.
Comparative Activity Data
While a direct quantitative comparison with a CF3 analog was not provided in the reviewed literature, the 2,6-dimethyl-substituted SF5-containing meta-diamide (compound 4d) displayed excellent potency against the 3rd instar larvae of Plutella xylostella (diamondback moth) at a concentration of 10 ppm, with a feeding inhibition area of 0-5%.[6][7] This indicates strong insecticidal effects.
Experimental Protocol: Leaf-Dip Method for Insecticide Testing
The insecticidal activity was assessed using a leaf-dip method.
-
Preparation of Test Solutions: The SF5-containing meta-diamide compounds are dissolved in an appropriate solvent and diluted to the desired concentration (e.g., 10 ppm).
-
Leaf Treatment: Cabbage leaf discs are dipped into the test solution for a specified time (e.g., 30 seconds) and then allowed to air dry. Control leaves are dipped in a solvent-only solution.
-
Insect Exposure: The treated leaf discs are placed in Petri dishes, and a set number of 3rd instar larvae of Plutella xylostella are introduced.
-
Incubation: The Petri dishes are maintained under controlled conditions (temperature and humidity).
-
Assessment: Mortality and feeding inhibition are assessed at specified time intervals (e.g., 24, 48, and 72 hours).[6][7]
Case Study 4: Androgen Receptor (AR) Antagonists for Prostate Cancer
The development of potent androgen receptor (AR) antagonists is a key strategy in the treatment of prostate cancer. A novel series of enzalutamide analogues incorporating an SF5 group has been synthesized and evaluated.
Comparative Activity Data
One of the synthesized SF5-containing enzalutamide analogues, compound 8a , demonstrated potent AR antagonist activity with an IC50 of 7.1 ± 1.0 µM.[8] In a prostate cancer cell line, this compound exhibited an inhibitory effect comparable to that of the established drug enzalutamide.[8] This suggests that the SF5 group can be successfully incorporated into the pharmacophore of AR antagonists to maintain or enhance activity.
Experimental Protocol: Androgen Receptor Binding Assay
A competitive radioligand binding assay is typically used to determine the affinity of compounds for the androgen receptor.
-
Preparation of AR Source: A source of androgen receptors is prepared, often from rat prostate cytosol or using a recombinant human AR protein.
-
Radioligand: A radiolabeled androgen, such as [³H]-R1881, is used as the tracer.
-
Competition Reaction: A constant concentration of the radioligand and the AR preparation are incubated with varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or filter binding.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined.
Conclusion
The pentafluorosulfanyl group represents a valuable addition to the medicinal chemist's toolkit. As demonstrated in the case studies, its effects on biological activity are profound and context-dependent. While not a universal replacement for the trifluoromethyl group, the SF5 moiety offers unique steric and electronic properties that can be leveraged to optimize lead compounds, enhance potency, and improve pharmacokinetic profiles. The successful application of SF5-substituted compounds in diverse areas such as autoimmune disease, oncology, and agrochemicals underscores the broad potential of this functional group. Further exploration of the structure-activity relationships of SF5-containing molecules is warranted to fully unlock their therapeutic and commercial potential.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of androgen receptor antagonists containing a pentafluorosulfanyl (SF5 ) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer -ORCA [orca.cardiff.ac.uk]
- 5. A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
The Pentafluorosulfanyl (SF5) Group: A Superior Alternative to the Nitro Group in Medicinal Chemistry
A Comparative Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of functional groups is paramount to achieving desired pharmacological profiles. For decades, the nitro (NO₂) group has been a common substituent, valued for its strong electron-withdrawing properties. However, its application is frequently marred by significant metabolic liabilities and associated toxicities. Emerging as a robust alternative, the pentafluorosulfanyl (SF₅) group offers a unique combination of physicochemical properties that allows it to function as a superior bioisostere for the nitro group, mitigating its drawbacks while retaining or even enhancing therapeutic potential.
This guide provides an objective comparison of the SF₅ and nitro groups, supported by experimental data, to inform rational drug design and lead optimization efforts.
Physicochemical Properties: A Head-to-Head Comparison
The distinct advantages of the SF₅ group originate from its fundamental physicochemical characteristics when compared directly to the nitro group. The SF₅ group is more lipophilic, sterically larger, and a stronger electron-withdrawing group, all of which have profound implications for a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]
| Property | Pentafluorosulfanyl (SF₅) | Nitro (NO₂) | Significance in Medicinal Chemistry |
| Electron-Withdrawing Strength | Governs target interactions, pKa, and metabolic stability. | ||
| Hammett Constant (σₚ) | 0.68[1][2][3] | 0.78[4] | SF₅ is a very strong electron-withdrawing group, comparable to NO₂. |
| Hammett Constant (σₘ) | 0.61[1][3] | 0.71[4] | Strong inductive effect influences molecular electronics. |
| Lipophilicity | Affects membrane permeability, solubility, and plasma protein binding. | ||
| Hansch Parameter (π) | 1.23 - 1.51[1][3] | -0.28[4] | SF₅ significantly increases lipophilicity, enhancing cell permeability. NO₂ is hydrophilic. |
| Steric Properties | Influences binding selectivity and can shield metabolically labile sites. | ||
| Van der Waals Volume (ų) | ~55.4[1] | ~22.4 | SF₅ is substantially larger, providing more steric bulk. |
| Taft Steric Parameter (Eₛ) | N/A (Qualitatively bulky) | -2.52[5] | The bulkiness of SF₅ can improve target binding and enhance metabolic stability. |
| Metabolic Stability | High[6] | Low (Prone to reduction)[7] | SF₅ is highly resistant to metabolic transformation. NO₂ is a known metabolic liability. |
| Safety Profile | Generally inert[6] | Toxicophore (Mutagenicity risk)[7] | SF₅ avoids the toxicity pathways associated with nitro group reduction. |
The Critical Advantage: Overcoming Metabolic Liabilities
The most significant drawback of incorporating a nitro group is its susceptibility to metabolic reduction. In the low-oxygen environments characteristic of certain tissues or microorganisms, nitroreductases can reduce the nitro group to form highly reactive and toxic intermediates, such as nitroso and hydroxylamine species.[7] These intermediates can covalently bind to DNA and proteins, leading to mutagenicity and genotoxicity.[7] This metabolic pathway is a major safety concern and often designates nitro-containing compounds as structural alerts in drug discovery.
In stark contrast, the pentafluorosulfanyl group is exceptionally stable under physiological conditions. The strong sulfur-fluorine bonds are highly resistant to metabolic cleavage, preventing the formation of reactive intermediates and thereby circumventing the primary toxicity pathway associated with nitroaromatics.[6] This inherent stability translates to a cleaner safety profile and a longer effective lifespan of the drug in the body.
Figure 1. Contrasting metabolic fates of nitro and SF₅ groups.
Supporting Experimental Data: A Case Study in Oncology
The practical advantages of using the SF₅ group as a bioisostere for the nitro group are evident in the development of androgen receptor (AR) antagonists for prostate cancer. The nonsteroidal antiandrogen Nilutamide, which contains a nitro-aromatic core, is an established therapy but has known toxicities. Recent studies have explored the replacement of this core with SF₅-containing scaffolds.
In a study developing novel AR antagonists, SF₅-enobosarm analogues were synthesized and evaluated. These compounds, which feature the SF₅ group in place of the traditional nitro/cyano functionalities, demonstrated potent antiproliferative activity against multiple prostate cancer cell lines, with IC₅₀ values in the low micromolar range. Notably, the SF₅ analogues were found to be full AR antagonists with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, highlighting their improved metabolic stability.
| Compound | Target/Cell Line | IC₅₀ (nM) | Key Functional Group | Reference |
| Nilutamide | Shionogi Cells (AR antagonism) | 412 | Nitro (NO₂) | |
| SF₅-Enobosarm Analogue (48a) | 22Rv1 (Prostate Cancer Cells) | ~1,000-5,000 (Low µM) | Pentafluorosulfanyl (SF₅) |
While not a direct one-to-one replacement on the same scaffold, this data illustrates the principle that SF₅-containing molecules can achieve potent biological activity comparable to or exceeding their nitro-containing predecessors, but with the added, crucial benefits of metabolic stability and a superior safety profile. The SF₅-analogue (48a) also showed in vivo efficacy comparable to the standard-of-care docetaxel in a xenograft mouse model.
Experimental Protocols
To aid researchers in evaluating these properties, detailed protocols for key in vitro assays are provided below.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold-standard technique.
Methodology:
-
Preparation: Prepare a mutually saturated mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Dissolution: Dissolve a precise amount of the test compound in the n-octanol phase.
-
Partitioning: Add an equal volume of the aqueous buffer to the n-octanol solution in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Metabolic Stability Assay (Liver Microsome Assay)
This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.
Figure 2. Workflow for a typical liver microsomal stability assay.
Methodology:
-
Reagents: Pooled liver microsomes (e.g., human, rat), 0.1 M phosphate buffer (pH 7.4), NADPH regenerating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), test compound stock solution (in DMSO or acetonitrile).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and test compound (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.
-
Processing: Vortex and centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Remove the treatment media and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free media) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).
Conclusion
The pentafluorosulfanyl (SF₅) group represents a significant advancement in medicinal chemistry, offering a powerful tool to overcome the well-documented liabilities of the nitro group. Its unique combination of strong electron-withdrawing character, high lipophilicity, and exceptional metabolic stability makes it an attractive bioisosteric replacement. By substituting a problematic nitro group with an SF₅ moiety, medicinal chemists can often improve a compound's pharmacokinetic properties, eliminate pathways of metabolic activation to toxic species, and ultimately design safer and more effective therapeutics. As synthetic methodologies for introducing the SF₅ group become more accessible, its application is poised to expand, paving the way for the next generation of innovative medicines.
References
- 1. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pentafluorosulfanyl Group: A Superior Stabilizer for Next-Generation Therapeutics
A Comparative Guide to the Stability of SF5 and Other Fluoroalkyl Groups for Researchers, Scientists, and Drug Development Professionals.
In the pursuit of developing robust and efficacious pharmaceuticals, the stability of molecular components is paramount. The strategic incorporation of fluorinated groups has become a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic and chemical resilience of drug candidates. While the trifluoromethyl (CF3) group has long been the industry standard, the pentafluorosulfanyl (SF5) group is rapidly emerging as a superior alternative, earning the moniker of a "super-trifluoromethyl" group. This guide provides an objective, data-driven comparison of the SF5 group against other common fluoroalkyl groups, highlighting its exceptional stability.
The pentafluorosulfanyl group's remarkable stability stems from its unique octahedral geometry and the high strength of the sulfur-fluorine bonds.[1][2] This inherent robustness translates to increased resistance to metabolic degradation and chemical challenges, offering a distinct advantage in drug design.[1][2]
Comparative Physicochemical and Stability Data
The following table summarizes key quantitative data, offering a clear comparison of the SF5 group with other relevant fluoroalkyl moieties.
| Property | SF5 | CF3 | OCF3 | C2F5 |
| Hansch Lipophilicity Parameter (π) | 1.23[3] | 0.88[3] | 1.04[3] | ~1.3-1.5 (estimated) |
| Hammett Constant (σp) | 0.68[3] | 0.53[3] | 0.35 | ~0.5 |
| Bond Dissociation Energy (Ar-X, kcal/mol) | High (Qualitative) | ~110-120 | Not available | ~105-115 |
| Metabolic Stability | Very High | High | Moderate-High | High |
| Chemical Stability | Very High | High | Moderate | High |
Logical Relationship of Fluoroalkyl Group Stability
The following diagram illustrates the general trend of increasing stability among common fluoroalkyl groups, culminating in the exceptional stability of the SF5 group.
Caption: A diagram illustrating the general hierarchy of stability.
Experimental Protocols
Detailed methodologies for assessing the stability of fluoroalkyl-containing compounds are crucial for reproducible and comparable results. Below are standard protocols for evaluating metabolic and chemical stability.
Metabolic Stability Assessment: Microsomal Stability Assay
This in vitro assay is a cornerstone for evaluating the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic fate)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Ice-cold acetonitrile or methanol (as a stopping solution)
-
96-well plates
-
Incubator with orbital shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mM.
-
On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them in phosphate buffer to the desired concentration (typically 0.5-1.0 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the test compound to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with continuous shaking (e.g., 100 rpm).
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point, where the stopping solution is added immediately after the test compound, serves as the baseline (100% compound remaining).
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).
-
Chemical Stability Assessment: Acid and Base Hydrolysis Assay
This assay evaluates the stability of a compound in aqueous solutions at different pH values, simulating conditions it might encounter in the gastrointestinal tract or during formulation.
Objective: To determine the degradation rate of a test compound under acidic and basic conditions.
Materials:
-
Test compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Buffer solutions at various pH values (e.g., pH 2, 7.4, and 9)
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO at a concentration of 10 mM.
-
Prepare the acidic, basic, and neutral buffer solutions.
-
-
Incubation:
-
Dilute the test compound stock solution into each of the buffer solutions to a final concentration of 10-50 µM.
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C) for a specified period (e.g., 24 or 48 hours). Protect the samples from light if the compound is known to be light-sensitive.
-
-
Sampling and Analysis:
-
Take aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately quench the reaction if necessary (e.g., by neutralizing the acidic or basic samples).
-
Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of the compound remaining versus time to determine the degradation profile under each pH condition.
-
If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the degradation rate constant can be determined from the slope.
-
Conclusion
The pentafluorosulfanyl group consistently demonstrates superior stability compared to other commonly used fluoroalkyl groups. Its high resistance to both metabolic and chemical degradation makes it an exceptionally valuable building block in the design of next-generation therapeutics with improved pharmacokinetic profiles and enhanced durability. For researchers and drug development professionals, the strategic incorporation of the SF5 moiety represents a promising avenue to overcome stability challenges and unlock the full potential of novel drug candidates.
References
The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Guide to Metabolic Stability
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of drugs containing the pentafluorosulfanyl (SF5) group versus other alternatives, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. While the trifluoromethyl (CF3) group has been a mainstay, the pentafluorosulfanyl (SF5) group is rapidly emerging as a superior alternative.[1] Its unique physicochemical properties, including high electronegativity, steric bulk, and exceptional chemical robustness, contribute to significantly improved metabolic profiles.[2][3] This guide delves into a comparative analysis of the metabolic stability of SF5-containing drugs, offering insights for rational drug design and development.
Superior Metabolic Stability of the SF5 Group: A Comparative Overview
The enhanced metabolic stability of compounds containing the SF5 group stems from the inherent strength of the sulfur-fluorine bond, making it highly resistant to enzymatic degradation, particularly Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[4] This resistance to oxidative metabolism often translates to a longer in vivo half-life and an improved pharmacokinetic profile for SF5-containing drugs compared to their non-fluorinated or even CF3-substituted counterparts.[5]
While direct head-to-head metabolic stability data for large sets of SF5 and CF3 analogs is still emerging in the public domain, the available literature strongly supports the superior stability of the SF5 moiety. For instance, studies on various scaffolds have demonstrated that the introduction of an SF5 group can lead to a significant reduction in metabolic turnover.
Table 1: Comparative Physicochemical and Metabolic Properties of SF5 vs. CF3 Groups
| Property | SF5 Group | CF3 Group | Significance in Drug Design |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 | The higher electronegativity of the SF5 group can lead to altered electronic properties of the parent molecule, potentially influencing receptor binding and metabolic susceptibility.[6] |
| Lipophilicity (Hansch parameter, π) | 1.51 | 1.09 | The increased lipophilicity of the SF5 group can enhance membrane permeability but may also influence binding to metabolic enzymes.[7] |
| Metabolic Stability | High | Moderate to High | The SF5 group is exceptionally resistant to CYP450-mediated oxidation, often resulting in lower intrinsic clearance and a longer half-life compared to the CF3 group.[2][4] |
Experimental Assessment of Metabolic Stability
The in vitro liver microsomal stability assay is a standard method for evaluating the metabolic stability of drug candidates. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs. The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[8]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
1. Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of SF5-containing compounds and their CF3- and non-fluorinated analogs.
2. Materials:
-
Test compounds (SF5, CF3, and non-fluorinated analogs)
-
Pooled human or rat liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, positive controls, and internal standard in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare a suspension of liver microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension to each well.
-
Add the test compounds and positive controls to their respective wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (where buffer is added instead).
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz diagrams to illustrate the metabolic pathways and a typical workflow for assessing metabolic stability.
Metabolic Fate of Aryl-SF5 vs. Aryl-CF3 Compounds
The primary metabolic advantage of the SF5 group lies in its resistance to oxidative metabolism that readily occurs on other parts of a molecule. The following diagram illustrates a generalized metabolic pathway.
Caption: Generalized metabolic pathway of aryl-SF5, aryl-CF3, and non-substituted aryl compounds.
Experimental Workflow for Comparative Metabolic Stability Assessment
The following diagram outlines the logical flow of a typical experiment designed to compare the metabolic stability of SF5-containing drugs with their analogs.
Caption: Workflow for comparative in vitro metabolic stability assessment.
Conclusion
The pentafluorosulfanyl group offers significant advantages in medicinal chemistry, most notably by enhancing metabolic stability.[2] Its remarkable resistance to enzymatic degradation can lead to improved pharmacokinetic properties, including longer half-life and reduced clearance.[5] While the synthesis of SF5-containing compounds can be challenging, the potential benefits for drug development make it a compelling functional group for consideration in modern drug design. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of the metabolic stability of these promising next-generation drug candidates.
References
- 1. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
SF5 vs. tert-Butyl Group: A Comparative Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of functional groups is paramount to achieving desired pharmacological profiles. The tert-butyl group, a bulky and lipophilic moiety, has long been a staple in drug design for its ability to confer metabolic stability and modulate receptor interactions. However, its significant lipophilicity can negatively impact solubility and other pharmacokinetic properties. Emerging as a compelling alternative, the pentafluorosulfanyl (SF5) group offers a unique combination of steric bulk and strong electron-withdrawing character, positioning it as a valuable bioisostere for the tert-butyl group. This guide provides a comprehensive comparative analysis of the SF5 and tert-butyl groups, supported by experimental data, to aid researchers in making informed decisions during the drug discovery process.
Physicochemical Properties: A Tale of Two Groups
The SF5 and tert-butyl groups, while comparable in size, exhibit starkly different electronic properties, which significantly influences their effects on parent molecules. The tert-butyl group is a weak electron-donating group through inductive and hyperconjugation effects.[1] In contrast, the SF5 group is one of the most strongly electron-withdrawing groups known, a property that can profoundly alter a molecule's pKa, metabolic stability, and binding interactions.[2][3][4]
| Property | SF5 Group | tert-Butyl Group | References |
| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | [1][2] |
| Hammett Constant (σp) | 0.68 | -0.20 | [2][5] |
| Lipophilicity (Hansch, π) | 1.23 | 1.98 | [5] |
| Volume (ų) | 55.4 | 76.9 | [5] |
| Electronegativity (Pauling Scale) | 3.65 (for SF5) | 2.55 (for Carbon) | [6] |
| Stability | High thermal and chemical stability | Generally stable, but susceptible to metabolism | [3][4][7] |
Impact on Pharmacokinetics and Biological Activity
The choice between an SF5 and a tert-butyl group can have significant consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall biological activity.
Metabolic Stability
The tert-butyl group is often incorporated to shield a molecule from metabolic degradation.[7] However, it is itself susceptible to oxidation by cytochrome P450 enzymes, leading to hydroxylation and further oxidation products.[7] The SF5 group, with its robust S-F bonds, is generally considered to be metabolically more stable, offering a potential advantage in prolonging a drug's half-life.[3] For instance, replacing a tert-butyl group with a trifluoromethylcyclopropyl group, another bioisostere, has been shown to consistently increase metabolic stability in vitro and in vivo.[8][9] While direct comparative studies with SF5 are less common, the inherent stability of the SF5 group suggests a similar or even greater enhancement in metabolic resistance.
Lipophilicity and Permeability
While the SF5 group is highly lipophilic, its calculated Hansch π value is lower than that of the tert-butyl group, suggesting it may impart a lesser increase in lipophilicity to a parent molecule.[5] This can be advantageous in balancing potency with aqueous solubility. Increased lipophilicity from either group can enhance membrane permeability, which is crucial for oral bioavailability.[3] However, excessive lipophilicity, often a concern with the tert-butyl group, can lead to poor solubility, increased plasma protein binding, and non-specific toxicity.[10]
Biological Activity
The distinct electronic nature of the SF5 and tert-butyl groups can lead to different interactions with biological targets. The strong electron-withdrawing properties of the SF5 group can alter the charge distribution of a molecule, potentially leading to new or enhanced binding interactions. In some cases, the replacement of a tert-butyl group with an SF5 group has led to improved biological activity. For example, an 8-SF5 analog of the antimalarial drug mefloquine exhibited higher in vivo activity and a longer half-life than the parent compound.[6] Conversely, there are instances where the electron-donating nature of the tert-butyl group is crucial for activity, and its replacement with the electron-withdrawing SF5 group can be detrimental.
Experimental Protocols
To experimentally evaluate the suitability of an SF5 group as a bioisostere for a tert-butyl group, a series of in vitro and in vivo studies are typically performed.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolic degradation of a tert-butyl-containing compound with its SF5 analog.
Methodology:
-
Incubation: The test compounds are incubated with liver microsomes (human, rat, or other species of interest) or hepatocytes, which contain a mixture of drug-metabolizing enzymes, including cytochrome P450s.
-
Cofactors: The incubation mixture includes necessary cofactors for enzymatic activity, such as NADPH.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate in vitro half-life (t½) and intrinsic clearance (CLint).
Lipophilicity Determination (logP/logD)
Objective: To experimentally measure and compare the lipophilicity of the tert-butyl and SF5 analogs.
Methodology (Shake-Flask Method):
-
Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4 for logD).
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation: The n-octanol and aqueous layers are separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value gives logP or logD.
Visualizing the Bioisostere Comparison Workflow
The process of evaluating bioisosteres can be visualized as a structured workflow, starting from the initial design and synthesis to comprehensive in vivo evaluation.
Caption: A general workflow for the comparative evaluation of bioisosteres.
Signaling Pathway Context
The impact of modifying a drug molecule with an SF5 or tert-butyl group can be conceptualized within the context of a signaling pathway. The altered physicochemical properties can affect the drug's ability to reach its target and modulate its activity, thereby influencing downstream signaling events.
Caption: Impact of bioisosteric replacement on a generic signaling pathway.
Conclusion
The pentafluorosulfanyl group presents a modern and strategic alternative to the traditional tert-butyl group in drug design. Its unique combination of steric bulk and strong electron-withdrawing character offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. While the tert-butyl group remains a valuable component of the medicinal chemist's toolbox, the SF5 group provides a distinct and often advantageous profile, particularly in addressing challenges of metabolic stability and excessive lipophilicity. A thorough and comparative evaluation, as outlined in this guide, is essential to determine the optimal choice for a given drug discovery program. As synthetic methodologies for introducing the SF5 group become more accessible, its application in medicinal chemistry is expected to grow, leading to the development of novel therapeutics with improved pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 4-aminophenylsulfur pentafluoride, a valuable building block in medicinal chemistry and materials science. The document outlines two principal pathways: the reduction of 4-nitrophenylsulfur pentafluoride and the oxidative fluorination of 4,4'-dithiodianiline. This comparison includes detailed experimental protocols, quantitative data on yields and reaction conditions, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Reduction of 4-Nitrophenylsulfur Pentafluoride
The reduction of the nitro group in 4-nitrophenylsulfur pentafluoride to an amine is a common and effective strategy. This transformation can be achieved through various reduction methods, with catalytic hydrogenation and metal-acid systems being the most prevalent.
Method 1A: Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose.
Experimental Protocol:
A solution of 4-nitrophenylsulfur pentafluoride in a suitable solvent, such as methanol or ethanol, is introduced into a hydrogenation vessel. A catalytic amount of 5% or 10% Pd/C is added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield this compound.
Method 1B: Iron in the Presence of an Acidic Agent
The use of iron powder in the presence of an acid, such as ammonium chloride, provides a cost-effective and reliable method for nitro group reduction.
Experimental Protocol:
To a stirred suspension of 4-nitrophenylsulfur pentafluoride in a mixture of ethanol and water, iron powder and ammonium chloride are added. The reaction mixture is heated to reflux (typically around 70-80 °C) and monitored by TLC. After the reaction is complete, the hot mixture is filtered through celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over a drying agent like sodium sulfate, and the solvent is removed in vacuo to afford the desired product.
Route 2: Oxidative Fluorination of 4,4'-Dithiodianiline
An alternative approach involves the direct formation of the sulfur pentafluoride group from a commercially available aniline derivative, 4,4'-dithiodianiline. This method utilizes powerful fluorinating agents to achieve the oxidative fluorination of the sulfur atoms.
Experimental Protocol:
This reaction is typically carried out in a specialized fluorination apparatus. 4,4'-dithiodianiline is dissolved in an inert solvent, such as acetonitrile, and cooled to a low temperature. A fluorinating agent, such as silver(II) fluoride (AgF2), is then added portion-wise. The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the reaction is monitored by ¹⁹F NMR spectroscopy. Upon completion, the reaction mixture is filtered to remove insoluble silver salts. The filtrate is then subjected to a standard workup procedure, which may involve quenching with a reducing agent, followed by extraction and purification by column chromatography to isolate this compound.
Comparison of Synthetic Routes
| Parameter | Route 1A: Catalytic Hydrogenation | Route 1B: Fe/NH₄Cl Reduction | Route 2: Oxidative Fluorination |
| Starting Material | 4-Nitrophenylsulfur pentafluoride | 4-Nitrophenylsulfur pentafluoride | 4,4'-Dithiodianiline |
| Key Reagents | H₂, Pd/C | Fe, NH₄Cl | AgF₂ (or other fluorinating agents) |
| Typical Yield | High (often >90%) | Good to High (typically 70-90%) | Moderate (can be variable) |
| Reaction Conditions | Mild (room temp., low pressure) | Moderate (reflux) | Harsh (strong oxidizing/fluorinating agents, low temp.) |
| Workup & Purification | Simple filtration and solvent removal | Filtration and extraction | More complex workup and purification often required |
| Safety Considerations | Handling of flammable H₂ gas and pyrophoric catalyst | Standard laboratory procedures | Handling of highly reactive and corrosive fluorinating agents |
| Cost-Effectiveness | Catalyst can be expensive | Reagents are inexpensive | Fluorinating agents can be costly |
| Scalability | Readily scalable | Readily scalable | Can be challenging to scale up safely |
Experimental Workflows
Caption: Synthetic pathways to this compound.
Logical Relationship of Method Selection
Caption: Decision tree for selecting a synthetic route.
The Emergence of SF5 Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often leading to significant improvements in a drug candidate's metabolic stability, lipophilicity, and target affinity. Among these, the pentafluorosulfanyl (SF5) group has garnered considerable attention as a "super-trifluoromethyl" bioisostere. This guide provides an objective comparison of the biological activity of SF5 analogs against their parent compounds, supported by experimental data and detailed methodologies, to aid researchers in leveraging this unique functional group in drug discovery and development.
Enhanced Potency of SF5 Analogs: Quantitative Insights
The introduction of the SF5 moiety has been shown to dramatically enhance the biological activity of various parent compounds. A notable example is in the development of selective androgen receptor modulators (SARMs) for the treatment of prostate cancer.
Table 1: Comparative in vitro Antiproliferative Activity of SF5-Enobosarm Analogs and Parent Compounds against Prostate Cancer Cell Lines
| Compound | LNCaP IC50 (μM) | VCaP IC50 (μM) | DU-145 IC50 (μM) | 22Rv1 IC50 (μM) | Fold Improvement vs. Enobosarm (22Rv1) |
| Enobosarm | >50 | >50 | >50 | >50 | - |
| Bicalutamide | 45.20 | 48.90 | 51.61 | 46.00 | - |
| Enzalutamide | 11.47 | 15.23 | 53.04 | 32.00 | - |
| SF5 Enobosarm Analog (48a) | 1.21 | 2.34 | 1.56 | 0.93 | >48-fold |
Data sourced from a study on bicalutamide, enzalutamide, and enobosarm derivatives. The SF5 enobosarm analog (compound 48a) demonstrated a significant increase in potency, with over a 48-fold improvement in the 22Rv1 cell line compared to the parent compound, enobosarm[1].
While direct comparative studies with quantitative IC50 or EC50 values for SF5 analogs of other important drugs like the antimalarial mefloquine and the autoimmune disease therapeutic teriflunomide are not as readily available in the public domain, the literature consistently suggests that the incorporation of the SF5 group leads to enhanced biological activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental methodologies are crucial. Below are protocols for key assays used in the evaluation of the compounds discussed.
Antiproliferative Activity Assessment (MTT Assay)
This assay is a standard colorimetric method for assessing cell viability and proliferation, which is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals[2].
Materials:
-
Cancer cell lines (e.g., LNCaP, VCaP, DU-145, 22Rv1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (SF5 analogs and parent compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2[3].
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing for the formation of formazan crystals in viable cells[3].
-
Solubilization: The medium is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor[4][5][6]. The decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds (SF5-teriflunomide and teriflunomide)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 178 µL of the DHODH enzyme solution to each well and incubate at room temperature for 15 minutes to allow for compound binding[5][6].
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the reaction by adding 20 µL of this mix to each well[4].
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader[5][6].
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context in which these SF5 analogs exert their effects, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Androgen Receptor Signaling Pathway and Inhibition by SF5-Enobosarm.
Caption: General Experimental Workflow for Comparative Bioactivity Analysis.
References
- 1. A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Aminophenylsulfur Pentafluoride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Aminophenylsulfur Pentafluoride, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Protocols and Waste Handling
This compound is a toxic compound that requires careful handling to avoid exposure.[1][2] In the event of a spill or when preparing for disposal, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory when handling this compound. This includes:
| Protective Gear | Specification |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | A chemical-resistant laboratory coat. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. For larger spills or insufficient ventilation, a respirator with an appropriate cartridge is necessary. |
Spill Management: In the case of a small spill, the material should be carefully swept up or vacuumed and placed into a suitable, labeled, and sealed container for disposal.[3] Avoid generating dust. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1][2][4][5] Attempting to neutralize or treat this chemical in a standard laboratory setting is not recommended due to its hazardous nature and the potential for dangerous reactions.
1. Waste Segregation and Containment:
-
Solid Waste: Place any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), into a clearly labeled, dedicated hazardous waste container. The container must be robust, sealable, and compatible with the chemical.
-
Contaminated Labware: Any labware (e.g., glassware, spatulas) that has come into contact with the chemical must be decontaminated or disposed of as hazardous waste. If decontamination is chosen, rinse the equipment thoroughly with a suitable solvent in a fume hood. The rinsate must be collected as hazardous waste.
2. Labeling:
-
All waste containers must be accurately and clearly labeled with the full chemical name: "this compound".
-
Include the appropriate hazard symbols (e.g., toxic).
-
Indicate the date of waste generation.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials.
4. Professional Disposal:
-
Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with an accurate description and quantity of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
Essential Safety and Operational Guide for 4-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Aminophenylsulfur Pentafluoride (CAS No. 2993-24-0). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is crucial to minimize exposure through engineering controls and appropriate personal protective equipment.
Quantitative Data Summary
No specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for this compound. In the absence of specific data, all handling of this compound should be conducted in a manner that minimizes any potential for exposure. For related compounds, such as Sulfur Pentafluoride, the NIOSH Recommended Exposure Limit (REL) is a ceiling of 0.01 ppm (0.1 mg/m³) and the OSHA PEL is a Time-Weighted Average (TWA) of 0.025 ppm (0.25 mg/m³). These values are provided for informational purposes only and may not be directly applicable to this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with cartridges for organic vapors and particulates. A self-contained breathing apparatus (SCBA) may be necessary for emergency situations.[5] | Prevents inhalation of toxic dust or vapors.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1][5] | Prevents skin contact and absorption.[1][2][3][4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.[1][5] | Protects eyes and face from contact with the chemical.[1] |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and long pants. Consider a chemically resistant apron or suit for larger quantities or when there is a significant risk of splashing.[1][5] | Prevents accidental skin exposure.[1][2][3][4] |
Experimental Protocols: Safe Handling and Operational Plan
2.1. Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[7][8]
2.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable material to contain any potential spills.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid material within a chemical fume hood to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[2]
2.3. Storage Plan
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] The recommended storage temperature is typically refrigerated (2-8°C).[6]
-
Store in a designated area for toxic chemicals.
2.4. Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1][3]
-
Do not dispose of this chemical down the drain.
Emergency Response and First Aid
Table 2: Emergency Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3][8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][9] |
| Spill | Evacuate the area. For small spills, and if it is safe to do so, absorb the spill with an inert material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[9] |
Visual Workflow for Safe Handling and Emergency Response
The following diagram outlines the critical steps for safely handling this compound and the appropriate response in case of an emergency.
Caption: Workflow for handling this compound and responding to emergencies.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 4. This compound | 2993-24-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
